molecular formula C9H16D2O B591071 Nonanal - d2 CAS No. 1335435-50-1

Nonanal - d2

Cat. No.: B591071
CAS No.: 1335435-50-1
M. Wt: 144.26
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Description

Significance of Deuterated Compounds in Contemporary Chemical and Biological Research

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), have become game-changers in scientific investigation. clearsynth.com This seemingly subtle substitution imparts unique properties that researchers can exploit to gain deeper insights into complex systems. clearsynth.com

Isotope labeling is a powerful technique for tracing the journey of atoms and molecules through chemical reactions and biological pathways. ias.ac.inspectroinlets.comfiveable.me By "labeling" a molecule with a heavier isotope like deuterium, scientists can follow its transformation, providing invaluable information about reaction mechanisms. clearsynth.comias.ac.in This approach helps to identify intermediates, understand reaction kinetics, and elucidate complex biochemical processes. clearsynth.comias.ac.in For instance, the use of isotopic labels is one of the most powerful techniques for studying reaction mechanisms, allowing researchers to track the position of atoms during a chemical transformation. ias.ac.in

Furthermore, isotope labeling is crucial for quantitative analysis, particularly in mass spectrometry-based proteomics and metabolomics. spectroinlets.comsymeres.comresearchgate.net Stable isotope labeling allows for the precise measurement of the abundance of proteins and other molecules in different samples, minimizing experimental bias and enhancing the accuracy of quantification. spectroinlets.comnih.gov Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) rely on the metabolic incorporation of "heavy" amino acids to distinguish between proteins from different cell populations. nih.gov

Application of Isotope LabelingDescriptionKey Techniques
Mechanistic ElucidationTracking the fate of atoms to understand reaction pathways and intermediates. clearsynth.comias.ac.inNMR Spectroscopy, Mass Spectrometry spectroinlets.comfiveable.me
Quantitative AnalysisPrecise measurement of molecular abundance in complex samples. spectroinlets.comsymeres.comSILAC, iTRAQ, TMT researchgate.netnih.govcreative-proteomics.com
Metabolic Pathway StudiesTracing the absorption, distribution, metabolism, and excretion of compounds. clearsynth.comclearsynth.comMass Spectrometry, NMR Spectroscopy clearsynth.com

The discovery of deuterium in 1931 by Harold Urey, a feat that earned him the Nobel Prize in Chemistry in 1934, marked a pivotal moment in science. wikipedia.orgcolumbia.edu Initially, the significant difference in mass between protium (B1232500) (regular hydrogen) and deuterium led to the consideration of it almost as a separate element. euchems.eu This mass difference results in a notable kinetic isotope effect, where bonds involving deuterium can be stronger and react more slowly than those with hydrogen, a phenomenon that has been widely exploited in mechanistic studies. symeres.com

The applications of deuterium have expanded significantly over the decades. acs.org From its early use in nuclear reactors as a neutron moderator, its role has grown to become a cornerstone in various scientific fields. acs.org In analytical chemistry, deuterated solvents are standard in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals. clearsynth.com In pharmaceutical research, deuteration is explored as a strategy to improve the metabolic stability and pharmacokinetic profiles of drugs. clearsynth.comwiseguyreports.com

Role of Isotope Labeling in Mechanistic Elucidation and Quantitative Analysis

Overview of Nonanal's General Role in Natural Systems and Chemical Processes

Nonanal (B32974), also known as nonanaldehyde or pelargonaldehyde, is a naturally occurring aldehyde that plays diverse roles in the environment and is utilized in various industrial applications. foodb.ca

Nonanal is a fatty aldehyde found in a variety of natural sources. foodb.ca It is a component of the essential oils of citrus fruits, rose, and pine. nih.govscentspiracy.com This colorless, oily liquid is characterized by a waxy, citrus-like, and slightly green odor. scentspiracy.comtaylorandfrancis.com In the environment, nonanal is produced through the ozonolysis of unsaturated fatty acids present in plant waxes. researchgate.net It has also been identified as a compound that attracts certain species of mosquitoes. foodb.ca

Natural Sources of NonanalIndustrial Applications
Citrus fruits (orange, lemon) scentspiracy.comPerfumery scentspiracy.comtaylorandfrancis.com
Rose oil scentspiracy.comFlavoring agent taylorandfrancis.com
Pine oil nih.govChemical synthesis scentspiracy.com
Corn, tea, ginger foodb.ca

In analytical chemistry, non-deuterated nonanal serves as a standard for various analytical methods. Its well-defined physical and chemical properties make it a useful reference compound in gas chromatography (GC) and other separation techniques. Research has also focused on its atmospheric chemistry, particularly its reactions with hydroxyl radicals and its role in the formation of secondary organic aerosols. researchgate.net Furthermore, methods have been developed for the non-targeted profiling and discovery of natural aldehydes, including nonanal, in complex biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Nonanal as a Naturally Occurring Aldehyde: Contextual Background

Rationale for Deuteration of Nonanal in Advanced Scientific Inquiry

The deuteration of nonanal, creating Nonanal-d2, is driven by the need for a stable, isotopically labeled internal standard in quantitative analytical methods. medchemexpress.commedchemexpress.com In mass spectrometry, an internal standard is a compound that is chemically similar to the analyte but has a different mass. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to more accurate and precise quantification of the non-deuterated analyte.

For example, in studies investigating the ozonolysis of fatty acids, partially deuterated oleic acid is used. This allows researchers to distinguish between the reaction products, as the nonanal formed will be deuterated and thus detectable by techniques like neutron reflectometry, while other products will not be. copernicus.org Simple and efficient protocols have been developed for the preparation of α-deuterated aldehydes like nonanal through base-catalyzed hydrogen/deuterium exchange with deuterium oxide (D₂O). ub.edu These methods make deuterated aldehydes more accessible for use in a wide range of synthetic and analytical applications. ub.edu

Advantages of Nonanal-d2 as an Internal Standard in High-Precision Analytical Techniques

In high-precision analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for accurate quantification. scioninstruments.comresearchgate.net An internal standard is a compound added in a constant amount to all samples, including blanks and standards, to correct for variations during analysis. scioninstruments.comlibretexts.org Deuterated compounds like Nonanal-d2 are often chosen as internal standards because they are chemically similar to the analyte (in this case, nonanal) but can be distinguished by their mass. clearsynth.com This allows for compensation of variations in sample preparation, injection volume, and detector response. scioninstruments.comlibretexts.org

The use of deuterated standards offers several key advantages:

Improved Precision and Accuracy : By using the ratio of the analyte signal to the internal standard signal, the effects of random and systematic errors are minimized, leading to more precise and repeatable results. clearsynth.comscioninstruments.com

Correction for Matrix Effects : Complex samples can contain other substances that interfere with the analysis. A deuterated internal standard helps to correct for these "matrix effects," ensuring the accuracy of the measurements. clearsynth.comnih.gov

Method Validation : Incorporating deuterated standards during method development and validation helps to ensure the analytical procedure is robust and reliable. clearsynth.com

Table 1: Comparison of Analytical Scenarios With and Without Nonanal-d2 as an Internal Standard

ScenarioWithout Internal StandardWith Nonanal-d2 as Internal Standard
Quantification Relies on the absolute signal of the analyte, which can be affected by variations in injection volume and instrument response.Based on the ratio of the analyte signal to the Nonanal-d2 signal, which compensates for variations. scioninstruments.com
Sample Loss During Preparation Any loss of the analyte during extraction or other preparation steps leads to an underestimation of its concentration.Nonanal-d2 experiences similar losses as the analyte, so the ratio remains constant, providing a more accurate result. libretexts.org
Matrix Effects The presence of other compounds in the sample can suppress or enhance the analyte's signal, leading to inaccurate results.Matrix effects impact both the analyte and Nonanal-d2 similarly, and the use of their signal ratio mitigates these effects. clearsynth.com
Instrumental Drift Changes in the instrument's sensitivity over time can affect the accuracy of the measurements.The ratio of the signals is less affected by instrumental drift, as both analyte and standard signals are likely to change proportionally. researchgate.net

Utility of Nonanal-d2 for Tracing Metabolic and Degradation Pathways

The deuterium label in Nonanal-d2 serves as a powerful tracer for elucidating metabolic and degradation pathways. medchemexpress.commdpi.com By introducing Nonanal-d2 into a biological or environmental system, researchers can track the movement and transformation of the molecule. nih.govnih.gov

In metabolic studies, stable isotope-labeled compounds are used to follow the fate of specific atoms through biochemical reactions. nih.govnih.gov For instance, if Nonanal-d2 is administered, its metabolites will also contain the deuterium label, allowing for their identification and quantification using techniques like mass spectrometry. medchemexpress.commdpi.com This helps in understanding how nonanal is processed in the body.

Similarly, in environmental fate studies, Nonanal-d2 can be used to investigate its degradation in different environmental compartments like soil or water. nih.govmdpi.com Nonanal itself can be a product of the degradation of other organic compounds, such as unsaturated fatty acids. mdpi.comfrontiersin.org The presence of aldehydes like nonanal in the environment can be due to industrial emissions, vehicle exhaust, and the breakdown of organic matter. researchgate.net By using the deuterated form, scientists can distinguish the experimentally introduced compound from the naturally occurring nonanal and trace its degradation products. nih.gov

Application of Kinetic Isotope Effects in Nonanal-d2 Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. youtube.com In the case of Nonanal-d2, the presence of deuterium instead of hydrogen at the formyl group can influence the rate of reactions involving the breaking of the carbon-hydrogen (or carbon-deuterium) bond. researchgate.netrsc.org

The KIE is defined as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). youtube.com A KIE greater than 1 (a "normal" KIE) indicates that the reaction is faster with hydrogen, which is typical for reactions where the C-H bond is broken in the rate-determining step. youtube.comsnnu.edu.cn An inverse KIE (less than 1) suggests a different mechanism. youtube.com

Studying the KIE of reactions involving Nonanal-d2 can provide valuable insights into the reaction mechanism. For example, in oxidation reactions of aldehydes, a significant KIE would suggest that the cleavage of the formyl C-H bond is a critical step in the reaction pathway. rsc.orgscirp.org The magnitude of the KIE can also be influenced by factors such as temperature and the presence of tunneling effects. mdpi.comrsc.org

Historical Trajectories and Current Landscape of Nonanal-d2 Research

The use of deuterated compounds in scientific research, including deuterated aldehydes, has a well-established history. oup.com The development of analytical techniques like mass spectrometry has been a key driver in the application of stable isotope-labeled compounds. sigmaaldrich.com Initially, the focus was on using these compounds as internal standards for quantification. clearsynth.comnih.gov

Current research continues to leverage Nonanal-d2 and other deuterated aldehydes for these traditional applications, but there is also growing interest in their use for more complex studies. medchemexpress.comnih.gov This includes detailed investigations of metabolic pathways in various organisms and the environmental fate of organic pollutants. mdpi.comnih.govacs.org Recent advancements in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have further expanded the possibilities for using stable isotope tracing to understand complex biological and chemical systems. nih.gov The synthesis of deuterated aldehydes has also seen significant progress, making these valuable research tools more accessible. oup.comnih.gov

Properties

CAS No.

1335435-50-1

Molecular Formula

C9H16D2O

Molecular Weight

144.26

Purity

90% min.

Synonyms

Nonanal - d2

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Nonanal D2

Regioselective Deuteration Approaches for Nonanal-d2 Synthesis

Regioselectivity is paramount in the synthesis of Nonanal-d2 to ensure the deuterium (B1214612) atoms are located at the desired position, most commonly the alpha-carbon (C2) adjacent to the carbonyl group.

A direct and efficient method for preparing α-deuterated aldehydes involves the hydrogen-deuterium (H/D) exchange at the acidic α-position. libretexts.orglibretexts.org This is typically achieved through base-catalyzed exchange reactions where the aldehyde is treated with a deuterium source, such as deuterium oxide (D₂O). researchgate.netub.edu The α-hydrogens of aldehydes are acidic and can be removed by a base to form an enolate, which is then protonated (or in this case, deuterated) by D₂O. libretexts.org

For nonanal (B32974), this method has been demonstrated to be effective. researchgate.netub.edu The process can be catalyzed by bases like triethylamine (B128534) (Et₃N) or 4-(N,N-dimethylamino)pyridine (DMAP). researchgate.netub.edu One protocol involves treating nonanal with D₂O in the presence of triethylamine. researchgate.net To achieve high levels of deuterium incorporation (>98%), the reaction may need to be repeated. ub.edu This approach is advantageous due to the use of readily available and inexpensive deuterium oxide. ub.edu

Table 1: Catalysts for Alpha-Deuteration of Nonanal

Catalyst Deuterium Source Key Feature Reference
Triethylamine (Et₃N) D₂O Base-catalyzed H/D exchange researchgate.net

An alternative to direct exchange on the final aldehyde is to build the molecule from precursors that already contain deuterium atoms at the desired positions. This multi-step approach offers excellent control over the specific isomer of Nonanal-d2 being synthesized.

A common strategy involves the use of deuterated nonanoic acid. For instance, [D₁₇]nonanoic acid can be prepared via a metal-catalyzed hydrothermal H/D exchange reaction on protonated nonanoic acid. ansto.gov.au This perdeuterated acid is then reduced to the corresponding [D₁₉]nonanol using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The final step is the partial oxidation of the deuterated alcohol to the target aldehyde, [D₁₈]nonanal, using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). ansto.gov.au This method ensures that deuterium atoms are placed along the entire alkyl chain, resulting in a perdeuterated nonanal variant. ansto.gov.au

Another targeted approach is the Wittig reaction, which can couple a deuterated nonanal with a phosphonium (B103445) ylide to create larger, specifically labeled molecules. researchgate.net This demonstrates the utility of deuterated nonanal as a building block in more complex syntheses. researchgate.net

Transition metal catalysis provides powerful tools for deuterium incorporation. snnu.edu.cn While direct catalytic deuteration of nonanal itself is less common than exchange methods, catalysts are crucial in the synthesis of its deuterated precursors.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are used for H/D exchange reactions on precursor molecules like nonanoic acid under hydrothermal conditions. ansto.gov.ausnnu.edu.cn Homogeneous catalysts, including iridium complexes (e.g., Crabtree's catalyst), are well-known for ortho-selective C-H deuterium labeling of aromatic compounds and can be adapted for other substrates. snnu.edu.cn Ruthenium nanoparticles have also been shown to be effective for the H/D exchange of various compounds with D₂ gas, offering high chemo- and regioselectivity under mild conditions. nih.gov

For the synthesis of nonanal itself (in its non-deuterated form), rhodium-based catalysts are used in the hydroformylation of 1-octene. prepchem.com This process could theoretically be adapted using deuterium gas (D₂) and a deuterated acid source to produce specific deuterated isomers of nonanal.

Targeted Synthesis via Deuterated Precursors for Specific Nonanal-d2 Isomers

Chemical Reaction Pathways and Optimization for Nonanal-d2 Generation

Optimizing the synthesis of Nonanal-d2 involves maximizing the yield and isotopic purity while minimizing the formation of unwanted side products.

A significant challenge in the synthesis of aldehydes, including deuterated variants, is the potential for self-condensation reactions (an aldol (B89426) condensation), especially under basic conditions. ub.edu When heating a mixture of nonanal and deuterated water, almost complete conversion to self-condensation products can occur if conditions are not controlled. ub.edu To mitigate this, reaction parameters such as temperature and reaction time must be carefully optimized.

In the synthesis of [D₁₈]nonanal from [D₁₇]nonanoic acid, the reduction step with LiAlD₄ achieves a high yield of 89%. ansto.gov.au However, the subsequent oxidation of the alcohol to the aldehyde using PCC results in a more moderate yield of 43%. ansto.gov.au This indicates that the oxidation step is a critical point for yield optimization. Using crude Nonanal-d2 directly in subsequent steps without further purification can sometimes be a viable strategy to avoid losses during purification, especially if the subsequent reaction is tolerant of the impurities. researchgate.net

H/D scrambling, where deuterium atoms migrate to unintended positions, is another potential side reaction. This was observed during a Wittig reaction involving a deuterated phosphonium salt and a deuterated aldehyde, where the strong base used for ylide formation mediated H/D exchange between the α-carbon and the olefinic position. ansto.gov.au

The choice of solvent and reaction conditions is critical for successful deuterium incorporation. For base-catalyzed H/D exchange, deuterium oxide (D₂O) serves as both the deuterium source and often the solvent. researchgate.netub.edu The reaction can be performed at room temperature or heated to increase the rate, though higher temperatures can promote side reactions. ub.edu

In the synthesis of deuterated precursors, solvents like dichloromethane (B109758) (DCM) are used for oxidation reactions with PCC, as it is an aprotic solvent that does not interfere with the reaction. ansto.gov.ausnnu.edu.cn For reductions with LiAlD₄, anhydrous solvents like tetrahydrofuran (B95107) (THF) are essential to prevent quenching of the reactive deuteride reagent. ansto.gov.au The use of aprotic solvents is crucial in many catalytic deuteration reactions to prevent unwanted H/D exchange with the solvent itself. snnu.edu.cn For instance, iridium-catalyzed HIE reactions are often performed in DCM. snnu.edu.cn

Table 2: Reaction Conditions for Nonanal-d2 Synthesis

Synthetic Step Reagents Solvent Temperature Yield Reference
α-Deuteration Nonanal, Et₃N, D₂O D₂O Not specified Not specified researchgate.net
Reduction of [D₁₇]nonanoic acid [D₁₇]Nonanoic acid, LiAlD₄ Anhydrous THF Reflux 89% ansto.gov.au

Yield Enhancement and Side Product Minimization in Nonanal-d2 Synthesis

Isotopic Purity Enhancement and Validation Techniques for Nonanal-d2

The utility of Nonanal-d2 in research, particularly as an internal standard in mass spectrometry or for elucidating mechanistic pathways, is fundamentally dependent on its isotopic purity. researchgate.net Therefore, rigorous validation of deuterium incorporation and subsequent purification to enhance isotopic enrichment are critical steps following its synthesis.

A suite of analytical techniques is employed to confirm the successful labeling of nonanal with deuterium and to quantify the level of incorporation. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton (¹H-NMR) and Deuterium (²H-NMR) spectroscopy are powerful, non-destructive tools for this purpose. nih.gov

¹H-NMR: This is a primary method for verifying the degree of deuteration. ub.edu The successful replacement of hydrogen with deuterium at a specific position, such as the alpha-protons in Nonanal-d2, is confirmed by the disappearance or significant reduction of the corresponding signal in the ¹H-NMR spectrum. liposomes.ca For instance, studies on the synthesis of [2-²H₂]nonanal have used ¹H-NMR to confirm the absence of alpha-protons, indicating greater than 98% deuterium labeling. liposomes.ca The integration value of any residual proton signals compared to a stable, non-deuterated portion of the molecule or an internal standard allows for the quantification of isotopic purity. ub.edu

²H-NMR: This technique directly detects the presence of deuterium atoms in the molecule, providing unambiguous evidence of successful labeling. nih.gov The spectrum will show signals corresponding to the deuterated positions, confirming the location of the isotope.

Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight of the synthesized compound and to assess the distribution of isotopologues (molecules that differ only in their isotopic composition). researchgate.net High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly effective. nih.gov

By analyzing the mass-to-charge (m/z) ratio, one can confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can validate the structural integrity of the molecule and confirm the presence of deuterium. The technique is based on the principle that molecular bonds vibrate at specific frequencies. The C-D bond has a characteristic stretching frequency (~2100-2200 cm⁻¹) that is distinct from the C-H bond stretch (~2850-3000 cm⁻¹). The appearance of a signal in the C-D stretch region and a corresponding decrease in the C-H stretch region provide qualitative evidence of deuteration. osti.gov It also confirms the presence of key functional groups, such as the aldehyde C=O stretch (~1720 cm⁻¹), ensuring the molecule did not degrade during the labeling process.

Table 1: Comparison of Analytical Techniques for Nonanal-d2 Isotopic Purity Validation

Technique Information Provided Advantages Limitations
¹H-NMR Spectroscopy Site-specific deuteration level, quantitative purity assessment. nih.govub.edu Non-destructive, provides structural confirmation, highly quantitative. liposomes.ca Requires deuterated solvents for analysis, lower sensitivity than MS.
²H-NMR Spectroscopy Direct detection and confirmation of deuterium at specific sites. nih.gov Unambiguous confirmation of labeling. nih.gov Lower sensitivity, requires specialized equipment.
Mass Spectrometry (MS) Overall isotopic enrichment, distribution of isotopologues (D₀, D₁, D₂, etc.). nih.gov High sensitivity, low sample consumption, rapid analysis. nih.gov Can be destructive, may not provide site-specific information without fragmentation analysis.
FT-IR Spectroscopy Qualitative confirmation of C-D bonds and functional group integrity. Fast, simple, confirms structural integrity. Not quantitative for isotopic purity, provides less specific information than NMR or MS. osti.gov

Following synthesis, the crude product is often a mixture containing unreacted starting materials, by-products, and molecules with varying levels of deuteration. Purification is essential to isolate Nonanal-d2 with high isotopic enrichment.

High-Vacuum Distillation: For volatile compounds like nonanal, high-vacuum distillation is a highly effective purification method. liposomes.ca This technique separates compounds based on differences in their boiling points. Since the boiling point difference between Nonanal-d2 and its protiated counterpart (Nonanal) is minimal, this method is primarily used to remove non-volatile impurities, catalysts, and solvents from the crude reaction mixture. In one large-scale synthesis of [2-²H₂]nonanal, high-vacuum distillation (at 0.5 mmHg) yielded a pure, colorless liquid from the crude product. liposomes.ca

Chromatographic Techniques: While less commonly detailed specifically for Nonanal-d2 in the reviewed literature, chromatographic methods are a staple in the purification of organic compounds.

Gas Chromatography (GC): Preparative GC can be used to separate components of a volatile mixture with very high resolution. It is particularly useful for separating isotopologues, although it is often limited to smaller sample sizes.

Column Chromatography: For less volatile derivatives or related compounds, silica (B1680970) gel column chromatography is a standard technique to separate the desired product from impurities based on polarity. researchgate.net For instance, in the synthesis of related deuterated compounds, flash column chromatography on a silica gel cartridge is a key purification step. researchgate.net

Solid-Phase Adsorption: For enhancing isotopic purity, selective adsorption techniques can be employed. Materials like specific zeolites or metal-organic frameworks (MOFs) can preferentially adsorb protiated impurities, thereby enriching the final product in its deuterated form. This method has been shown to increase D-incorporation to as high as 99.2% for other deuterated aldehydes.

Analytical Approaches for Determining Deuterium Incorporation Levels

Scalability and Efficiency Considerations in Nonanal-d2 Synthesis for Research Applications

The synthesis of deuterated nonanal has been demonstrated to be both high-yielding and scalable. researchgate.netliposomes.ca

Gram-Scale Synthesis: Several reported procedures describe the successful synthesis of Nonanal-d2 on a gram-quantity scale, sufficient for many research applications. researchgate.netliposomes.ca One protocol, involving a base-catalyzed deuterium exchange, produced the desired [2-²H₂]nonanal in a yield greater than 75%. researchgate.net

High-Yield Protocols: Another large-scale synthesis started with a significant quantity of starting material and, after purification by high-vacuum distillation, produced approximately 30 grams of [2-²H₂]nonanal, corresponding to a 73% yield. liposomes.ca This demonstrates the efficiency and robustness of the synthetic and purification methods.

Table 2: Reported Efficiency in Nonanal-d2 Synthesis

Synthesis Method Scale Reported Yield Purification Method Reference
Base-catalyzed H/D Exchange Gram quantity >75% Used crude product directly researchgate.net
H/D Exchange followed by Wittig reaction precursor 39 g (crude) 73% (after purification) High-vacuum distillation liposomes.ca

Advanced Analytical Applications and Method Development Utilizing Nonanal D2

Nonanal-d2 as an Internal Standard in Quantitative Mass Spectrometry

Internal standards are essential in mass spectrometry for accurate quantification, compensating for fluctuations in sample preparation, injection volume, and instrument response. numberanalytics.comscioninstruments.com Stable isotope-labeled compounds, such as Nonanal-d2, are considered the gold standard for internal standards in mass spectrometry-based quantitative methods because they co-elute with the analyte and exhibit similar ionization behavior, yet are distinguishable by their mass-to-charge (m/z) ratio. numberanalytics.comscioninstruments.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. danaher.com In the analysis of nonanal (B32974), which can be present as a volatile organic compound in various matrices, Nonanal-d2 is employed as an internal standard to enhance the accuracy and precision of quantification. mdpi.commdpi.com The use of an internal standard like Nonanal-d2 helps to correct for any losses that may occur during sample extraction and inconsistencies in injection volume. numberanalytics.com

During GC-MS analysis, both nonanal and Nonanal-d2 are separated on the gas chromatography column and subsequently ionized and detected by the mass spectrometer. By comparing the peak area of nonanal to the known concentration and peak area of Nonanal-d2, the concentration of nonanal in the sample can be accurately determined. mdpi.com This is particularly important in complex samples where matrix components can interfere with the analysis. mdpi.com

Table 1: Example Parameters for GC-MS Analysis of Nonanal with Nonanal-d2 as Internal Standard

ParameterValue/Condition
GC Column Supelco SPB-624 (20 m x 0.18 mm ID x 1.0 μm film thickness) or similar
Oven Program Initial 40°C (5 min), ramp 4°C/min to 100°C, ramp 6°C/min to 220°C (hold 20 min) rsc.org
Carrier Gas Helium at a constant flow of 0.8-1.5 mL/min rsc.orgmdpi.com
Injection Mode Splitless mdpi.com
MS Ionization Electron Impact (EI) at 70 eV mdpi.com
MS Scan Range m/z 35-550 mdpi.com
Internal Standard Nonanal-d2

This table presents a generalized set of parameters. Actual conditions may need to be optimized for specific instruments and sample matrices.

For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. perkinelmer.com When analyzing nonanal in complex matrices such as biological fluids or food products, derivatization is often required to improve its retention on the LC column and enhance its detection by the mass spectrometer. researchgate.net In such cases, Nonanal-d2 serves as an invaluable internal standard.

The process involves derivatizing both the native nonanal in the sample and the added Nonanal-d2 with a suitable reagent. researchgate.net This ensures that both the analyte and the internal standard have similar chromatographic behavior and ionization efficiency. celerion.com LC-MS/MS (tandem mass spectrometry) is frequently used to provide high selectivity and sensitivity, minimizing interferences from the complex matrix. perkinelmer.com The use of a stable isotope-labeled internal standard like Nonanal-d2 is crucial for compensating for matrix effects and ensuring accurate quantification in these challenging samples. researchgate.netlcms.cz

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. celerion.comeurl-pesticides.eu The use of a stable isotope-labeled internal standard that co-elutes with the analyte, such as Nonanal-d2 for nonanal analysis, is the most effective way to compensate for these effects. celerion.com Because Nonanal-d2 is structurally and chemically very similar to nonanal, it experiences nearly identical matrix effects, allowing for reliable correction. scioninstruments.com

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. celerion.com For assays utilizing Nonanal-d2, validation must include a thorough assessment of matrix effects. eurl-pesticides.eu This is typically done by comparing the response of the analyte in a pure solvent to its response in a sample matrix spiked with the analyte and internal standard. ut.ee The validation process also establishes the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eu

Table 2: Key Validation Parameters for Nonanal-d2 Based Assays

ParameterDescription
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu
Matrix Effect The effect of co-eluting substances on the ionization of the analyte and internal standard. celerion.comeurl-pesticides.eu
Recovery The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Calibration Curve A plot of the analyte/internal standard peak area ratio versus the concentration of the analyte, used to determine the concentration in unknown samples.
Accuracy & Precision Closeness of the measured value to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly.
LOD & LOQ The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision. europa.eu

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Development of High-Resolution Chromatographic Assays for Nonanal-d2 and Related Compounds

The development of high-resolution chromatographic methods is crucial for the accurate separation and quantification of Nonanal-d2 and its unlabeled counterpart, especially in complex mixtures.

Optimizing GC parameters is essential for achieving good resolution and efficient separation of analytes. numberanalytics.com Key parameters that influence the separation of Nonanal-d2 and nonanal include the choice of the GC column, temperature programming, and carrier gas flow rate. numberanalytics.comgcms.cz

Column Selection : A column with a stationary phase appropriate for the polarity of aldehydes is chosen. The dimensions of the column (length, internal diameter, and film thickness) also play a significant role in separation efficiency. numberanalytics.comgcms.cz

Temperature Programming : A temperature ramp is often used to ensure that compounds with different boiling points elute with good peak shape and are well-separated. numberanalytics.com An initial lower temperature allows for the separation of more volatile compounds, while a gradual increase in temperature elutes less volatile compounds.

Carrier Gas Flow Rate : The linear velocity of the carrier gas (e.g., helium) affects the efficiency of the separation. gcms.cz Optimizing the flow rate can lead to sharper peaks and better resolution.

The goal of optimization is to achieve baseline separation between nonanal, Nonanal-d2, and any potential interfering compounds from the matrix. lu.se

For the analysis of deuterated aldehydes like Nonanal-d2, particularly after derivatization, advanced liquid chromatography techniques can offer significant advantages. Ultra-High-Performance Liquid Chromatography (UHPLC) provides higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. europa.eu

Multi-dimensional liquid chromatography (mDLC) is another advanced technique that can be employed for very complex samples. polimi.it In this approach, a fraction from the first dimension of separation is transferred to a second column with different selectivity for further separation. polimi.it This can be particularly useful for isolating deuterated aldehydes from a complex matrix before detection by mass spectrometry. polimi.it Furthermore, techniques like online trapping and enrichment can be used to concentrate the analytes of interest, improving detection limits. polimi.it

Optimization of Gas Chromatography Parameters for Nonanal-d2 Separation

Isotope Dilution Mass Spectrometry (IDMS) Techniques for Absolute Nonanal Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving accurate and traceable quantitative measurements. nih.govresearchgate.net The technique involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, Nonanal-d2, to a sample. nih.govresearchgate.net Because the labeled standard (Nonanal-d2) and the natural analyte (nonanal) are chemically identical, they behave nearly identically during sample preparation, extraction, and analysis. nih.gov This co-elution and co-detection allow for the correction of any sample loss or variation during the analytical process, leading to highly precise and accurate absolute quantification. nist.govrsc.org

The foundation of accurate quantification in IDMS lies in the creation of a calibration curve. rsc.org This is achieved by preparing a series of standards containing a fixed concentration of Nonanal-d2 and varying known concentrations of unlabeled nonanal. skyline.ms The ratio of the mass spectrometric response of the unlabeled nonanal to the labeled Nonanal-d2 is then plotted against the concentration of the unlabeled nonanal. nist.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. sepscience.comloesungsfabrik.de According to the International Council for Harmonisation (ICH) guidelines, these can be calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the response (which can be determined from the standard deviation of the blank or the residual standard deviation of the regression line). sepscience.comloesungsfabrik.deund.edu

S is the slope of the calibration curve. sepscience.comloesungsfabrik.deund.edu

For determining the LOD and LOQ, it is recommended to use a specific calibration curve prepared with samples containing the analyte in a concentration range close to the expected detection limit, rather than the full working range calibration curve. loesungsfabrik.de

Table 1: Illustrative Data for Calibration Curve using Nonanal-d2

Unlabeled Nonanal Concentration (ng/mL)Nonanal-d2 Concentration (ng/mL)Peak Area Ratio (Nonanal/Nonanal-d2)
0.5100.052
1.0100.103
2.5100.255
5.0100.510
10.0101.020
20.0102.035

This table provides a hypothetical dataset for illustrative purposes.

The use of Nonanal-d2 is particularly advantageous in trace analysis, where the concentration of nonanal is extremely low. In such scenarios, the ability to differentiate the analyte signal from the matrix background is paramount. Isotope dilution with Nonanal-d2 coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) allows for the selective detection and quantification of nonanal even in complex samples like wine or biological fluids. researchgate.netresearchgate.net For instance, methods have been developed for the determination of nonanal in wine with detection limits in the range of 160 to 380 ng/L, where the limit was determined by the contamination level of the reagents themselves. researchgate.net

Calibration Curves and Limit of Detection/Quantification using Nonanal-d2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Nonanal-d2 Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and assessing the isotopic purity of Nonanal-d2.

The substitution of a proton (¹H) with a deuteron (B1233211) (²H) in Nonanal-d2 leads to predictable changes in the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the signal corresponding to the deuterated position will be absent. The chemical shifts of neighboring protons may experience a slight upfield shift, known as an isotope shift.

In the ¹³C NMR spectrum, the carbon atom directly bonded to the deuterium (B1214612) will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will also be slightly shifted upfield compared to the corresponding carbon in unlabeled nonanal. ucla.edu The chemical shifts of other carbon atoms in the molecule may also be minimally affected. ucla.edu Standard ¹H and ¹³C NMR data for nonanal can be found in public databases like PubChem. nih.gov For instance, the aldehyde proton in nonanal typically appears around 9.77 ppm in the ¹H NMR spectrum (in CDCl₃), and the carbonyl carbon appears around 202.82 ppm in the ¹³C NMR spectrum (in CDCl₃). nih.gov The exact chemical shifts can be influenced by the solvent used. washington.eduillinois.edupitt.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Nonanal (in CDCl₃)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CHO9.77202.82
CH₂ (alpha to CHO)2.4243.96
CH₂ (beta to CHO)1.6322.15
Other CH₂~1.29~29.18, 29.24, 29.39, 31.87
CH₃0.8814.11

Data sourced from PubChem and may vary based on experimental conditions. nih.gov

²H NMR spectroscopy provides a direct method to observe the deuterium nuclei in Nonanal-d2. blogspot.com This technique is highly specific for deuterated compounds and can definitively confirm the position and extent of deuterium incorporation. blogspot.com When analyzing a deuterated sample like Nonanal-d2, it is crucial to use a protonated solvent to avoid a large solvent signal that would obscure the analyte's signal. blogspot.com The chemical shift scale for ²H NMR is essentially the same as for ¹H NMR. blogspot.com This allows for the direct correlation of the deuterium signal in the ²H spectrum with the corresponding proton signal in the ¹H spectrum of the unlabeled compound, thus verifying the site of deuteration.

1H and 13C NMR Shifts Induced by Deuteration in Nonanal-d2

Application of Nonanal-d2 in Volatile Organic Compound (VOC) Analysis Methodologies

Nonanal is a volatile organic compound (VOC) that has been identified as a biomarker for various conditions and is present in diverse environments. mdpi.comnih.govepa.govnih.govfrontiersin.org The use of Nonanal-d2 as an internal standard is crucial for the accurate quantification of nonanal in complex VOC profiles obtained from sources such as exhaled breath, urine, and indoor air. mdpi.comnih.govepa.govnih.gov

In studies analyzing VOCs in exhaled breath to distinguish between healthy individuals and those with certain diseases, Nonanal-d2 can be used to ensure the reliability of the quantitative data. nih.govnih.gov For example, nonanal has been identified as a potential biomarker in the breath of patients with esophageal and gastric adenocarcinoma and is also associated with tobacco consumption. nih.govnih.gov Similarly, in environmental studies monitoring indoor air quality, where nonanal is frequently detected, Nonanal-d2 is essential for obtaining accurate concentration measurements. epa.gov The use of deuterated standards like D18-nonanal has been employed in breath biopsy research for lung cancer, highlighting the importance of isotopically labeled compounds in developing sensitive diagnostic methods. owlstonemedical.com

Use in Calibration of Sensor Platforms for Aldehyde Detection

The reliability of any sensor platform is fundamentally dependent on the accuracy of its calibration. Calibration establishes the relationship between the concentration of an analyte and the signal produced by the sensor. For complex analyses, particularly those employing mass spectrometry (MS) or chromatography-based detection systems, the use of an internal standard is a well-established method to improve accuracy and precision. scielo.brchromatographyonline.com

Deuterated compounds, such as Nonanal-d2, are ideal for use as internal standards because they are chemically almost identical to the analyte of interest (the "native" nonanal) but have a different mass due to the presence of deuterium atoms. medchemexpress.com This mass difference allows a mass spectrometer to distinguish between the internal standard (Nonanal-d2) and the native nonanal. nih.gov

The process, known as isotope dilution mass spectrometry, involves adding a known quantity of Nonanal-d2 to every sample and calibration standard. The internal standard experiences the same sample preparation steps (e.g., extraction, derivatization) and potential instrumental variations as the native analyte. restek.com By measuring the ratio of the signal from the native nonanal to the signal from the known amount of Nonanal-d2, any losses or variations that occur during the analytical process can be effectively canceled out. scielo.br This ratiometric approach provides a much more robust and reliable calibration than relying on the absolute signal of the analyte alone. researchgate.net

Table 1: Illustrative Internal Standard Calibration Data for Nonanal Detection

Standard Concentration of Nonanal (ng/mL)Constant Concentration of Nonanal-d2 (ng/mL)Nonanal Signal (Area Counts)Nonanal-d2 Signal (Area Counts)Signal Ratio (Nonanal / Nonanal-d2)
01010550,1500.002
1105,21050,3000.104
51024,85049,9500.497
101050,10050,0501.001
2510124,50049,8002.500
5010251,00050,2005.000

This table provides hypothetical data to illustrate the principle of an internal standard calibration curve. A linear relationship is established between the analyte concentration and the ratio of the analyte signal to the constant internal standard signal.

Mechanistic Studies of Adsorption and Desorption on Sensor Surfaces

Beyond calibration, Nonanal-d2 is a valuable tool for conducting mechanistic studies to understand how aldehyde molecules interact with a sensor surface. The key to this application lies in the Kinetic Isotope Effect (KIE) , a phenomenon where substituting an atom with its heavier isotope can change the rate of a chemical reaction. libretexts.orgtaylorandfrancis.com

The mass difference between hydrogen (¹H) and deuterium (²H) is significant (a 100% increase in mass). This difference alters the vibrational frequency of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Because the C-D bond is stronger and vibrates at a lower frequency, it requires more energy to break. Consequently, if the breaking of a C-H bond is part of the rate-determining step of a reaction, substituting that hydrogen with deuterium (as in Nonanal-d2) will slow the reaction down. libretexts.org

Researchers can leverage this effect to probe the sensing mechanism:

Adsorption/Desorption: By comparing the adsorption and desorption rates of nonanal and Nonanal-d2 on a sensor surface, scientists can determine if the aldehydic C-H bond (or another C-H bond) is involved in the binding process.

Surface Reactions: Many chemiresistive sensors rely on the catalytic oxidation of the target analyte on the sensor surface. If the oxidation of the aldehyde group is the key sensing reaction, a significant KIE would be observed when using Nonanal-d2, providing direct evidence for this mechanistic pathway.

Table 2: Interpretation of Hypothetical Kinetic Isotope Effect (KIE) in Nonanal Sensing

Mechanistic Step InvestigatedIsotopic Label PositionObserved KIE (kH/kD)Interpretation
PhysisorptionNonanal-d2 (aldehyde position)~1No C-H bond cleavage occurs during physical adsorption. The rate is unaffected by isotopic substitution.
Chemisorption/Catalytic OxidationNonanal-d2 (aldehyde position)> 1 (e.g., 2-7)The aldehydic C-H bond is broken during the rate-determining step of the sensing mechanism, indicating a chemical reaction on the surface. libretexts.org
Conformational ChangesNonanal-d18 (fully deuterated)~1If the rate-limiting step involves molecular diffusion or conformational changes without bond breaking, the KIE will be negligible.

This table presents hypothetical KIE values and their corresponding mechanistic interpretations. The magnitude of the KIE can provide strong evidence for or against specific steps in the sensing pathway.

While direct studies on Nonanal-d2 adsorption are not widely published, related research has demonstrated the power of isotopic labeling in this field. For instance, studies have utilized sensor surfaces modified with deuterated self-assembled monolayers to spectroscopically distinguish the conformational changes of the surface molecules from those of the adsorbing (unlabeled) nonanal molecules. This approach, which reverses the labeling strategy, similarly allows for the deconvolution of complex interfacial interactions.

Mechanistic Investigations in Biological Systems Employing Nonanal D2

Elucidation of Nonanal (B32974) Biosynthetic Pathways in Model Organisms (e.g., microbial, plant)

Understanding how organisms synthesize nonanal is crucial for fields ranging from agriculture to microbiology. Isotopic tracing provides a definitive method for mapping these biosynthetic routes.

While Nonanal-d2 itself is the end-product, the principles of isotopic tracing that it embodies are central to identifying its precursors. In this methodology, a suspected precursor molecule is synthesized with an isotopic label (like deuterium (B1214612), ¹³C, or ¹⁵N) and introduced into a biological system. nih.gov The system is allowed to metabolize the labeled precursor, and the resulting products are analyzed. If the isotopic label is detected in the target molecule, in this case, nonanal, it provides direct evidence that the precursor is part of its biosynthetic pathway.

This technique has been fundamental in establishing that nonanal biosynthesis in plants, such as barley, occurs via the lipoxygenase (LOX) pathway. d-nb.infotum.de This pathway begins with the oxygenation of unsaturated fatty acids like linoleic acid. tum.de By supplying labeled linoleic acid to plant tissues, researchers can trace the label's incorporation into nonanal, confirming the precursor-product relationship.

Isotopic tracing is also instrumental in identifying the specific enzymes and intermediate molecules involved in a biosynthetic pathway. In the plant LOX pathway, the initial oxygenation of linoleic acid is carried out by either 9-LOX or 13-LOX enzymes, leading to the formation of hydroperoxy linoleic acid intermediates. tum.de Specifically, the 9-LOX branch converts 9(S)-hydroperoxy linoleic acid into aldehydes such as nonanal. d-nb.info

In certain cyanobacteria, a different pathway is responsible for hydrocarbon biosynthesis, which involves aldehyde intermediates. This pathway utilizes a two-enzyme system: an acyl-ACP reductase that reduces a fatty acyl group to an aldehyde, and an aldehyde-deformylating oxygenase (ADO) that subsequently acts on the aldehyde. nih.gov Studies using isotopically labeled substrates, such as [1-¹³C]-nonanal, have been critical in characterizing the function of enzymes like ADO, confirming their role in aldehyde transformation. nih.govscispace.com

A summary of key enzymes in nonanal-related pathways is provided below.

Table 1: Key Enzymes in Nonanal Biosynthesis and Transformation
Enzyme Class Specific Enzyme Example Organism Type Pathway Role Reference
Lipoxygenase 9-LOX Plant LOX Pathway Oxygenates linoleic acid, leading to nonanal formation. d-nb.infotum.de
Aldehyde-Deformylating Oxygenase ADO Cyanobacteria Hydrocarbon Biosynthesis Catalyzes the conversion of aldehydes to alkanes and other products. nih.gov
Aldehyde Dehydrogenase ALDH2 Yeast, Mammals Aldehyde Degradation Oxidizes aldehydes to carboxylic acids. nih.govresearchgate.net
Aldo-Keto Reductase - Mammals Aldehyde Degradation Reduces aldehydes to alcohols. nih.gov
Glutathione (B108866) S-Transferase - Mammals Aldehyde Detoxification Conjugates aldehydes with glutathione. nih.gov

Isotopic Tracing of Precursors to Nonanal using Nonanal-d2 as a Marker

Tracing Nonanal Metabolic Fate and Transformation in in vitro and Non-Human in vivo Systems

Once formed, nonanal undergoes various metabolic transformations. Nonanal-d2 is an ideal tracer for following these metabolic routes in cellular assays and non-human model organisms, revealing how cells process and degrade this aldehyde. medchemexpress.com

In cellular systems, aldehydes like nonanal are subject to several biotransformation pathways designed to detoxify and eliminate them. These pathways are analogous to those observed for other reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE). nih.govnih.gov The primary routes of biotransformation include:

Oxidation: Aldehyde dehydrogenases (ALDH) can oxidize nonanal to its corresponding carboxylic acid, nonanoic acid. nih.govresearchgate.net

Reduction: Aldo-keto reductases (AKR) can reduce nonanal to its corresponding alcohol, 1-nonanol. nih.gov

Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of nonanal with glutathione (GSH), forming a more water-soluble adduct that can be further metabolized and excreted. nih.gov

By using Nonanal-d2 in cellular assays, researchers can quantify the formation of deuterated nonanoic acid, 1-nonanol, and glutathione conjugates, thereby determining the relative importance of each metabolic pathway in a specific cell type or condition.

Detailed studies of specific enzymes reveal the precise mechanisms of nonanal degradation. A notable example is the cyanobacterial enzyme aldehyde-deformylating oxygenase (ADO). While its primary described function is converting long-chain aldehydes to alkanes, studies using nonanal as a substrate have shown a more complex reactivity. nih.govscispace.com

When nonanal was incubated with ADO, it was converted into multiple products: octane (B31449) (the expected alkane), but also octanal (B89490) (an aldehyde with one less carbon) and octanol (B41247) (the corresponding alcohol). nih.govscispace.com This indicates that ADO also possesses oxygenase activity, incorporating an oxygen atom into the substrate. The use of isotopically labeled nonanal, such as [1-¹³C]-nonanal, was crucial in tracking the carbons and elucidating this complex reaction mechanism. nih.gov

The results from a study on the enzymatic degradation of nonanal by ADO are summarized in the table below.

Table 2: Products of Nonanal Degradation by Aldehyde-Deformylating Oxygenase (ADO)
Substrate Enzyme Product Product Type Observation Reference
Nonanal ADO Octane Alkane Formed via deformylation. nih.govscispace.com
Nonanal ADO Octanal Aldehyde Indicates oxygenase activity and chain shortening. nih.govscispace.com
Nonanal ADO Octanol Alcohol Indicates oxygenase and reductive activity. nih.govscispace.com

Pathways of Biotransformation of Nonanal-d2 in Cellular Assays

Isotopic Tracing of Nonanal-d2 Flux in Cellular and Subcellular Compartments

The biological effects and metabolism of a molecule are intrinsically linked to its location within the cell. Nonanal, being a relatively hydrophobic molecule, can likely traverse cellular membranes. hmdb.ca Isotopic tracing with Nonanal-d2 allows for the investigation of its movement and accumulation within different cellular and subcellular compartments, such as the plasma membrane, mitochondria, endoplasmic reticulum, and cytosol. researchgate.net

While specific studies detailing the flux of Nonanal-d2 are emerging, the methodology is well-established. The general approach involves introducing Nonanal-d2 to cells in culture. After a set period, the cells are harvested and subjected to subcellular fractionation, a process that separates the different organelles. The amount of Nonanal-d2 in each fraction is then precisely measured using mass spectrometry. This provides a quantitative map of the aldehyde's distribution within the cell, revealing where it is stored, metabolized, or where it might exert its biological effects. Understanding this subcellular localization is critical, as the enzymes that degrade nonanal and the receptors it may act upon are often confined to specific compartments. researchgate.nettuni.fi

Table of Compounds Mentioned

Intracellular Distribution and Localization Studies using Labeled Nonanal

Understanding where a molecule resides and accumulates within a cell is crucial to deciphering its biological function and impact. Labeled compounds like Nonanal-d2 are instrumental in these localization studies. As a lipid-soluble aldehyde, nonanal is closely associated with cellular membranes and lipid metabolism. It is a known byproduct of the oxidative degradation (lipid peroxidation) of unsaturated fatty acids, such as oleic and linoleic acids, which are abundant in cellular membranes. researchgate.netnih.gov Consequently, using Nonanal-d2 as a tracer allows for the investigation of its distribution within these membrane structures and its potential accumulation in organelles that are central to lipid processing, such as the endoplasmic reticulum and mitochondria.

Studies on related reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), show that these molecules, once formed, can interact with and modify various cellular components, including proteins and phospholipids (B1166683) within the membrane. nih.govnih.gov The presence of aldehydes has been predominantly linked with cellular membranes and lipid oxidation pathways. researchgate.net In specific non-human models, such as insects, precursors to nonanal are localized in specialized cells, like those in the abdominal epidermis, for the biosynthesis of pheromones. The use of a deuterated tracer like Nonanal-d2 enables researchers to follow its path from formation or introduction into the cell to its ultimate subcellular destination, helping to map its metabolic fate and sites of action without altering its fundamental chemical reactivity.

Transport Mechanisms Across Biological Membranes

The ability of a molecule to cross biological membranes is fundamental to its interaction with the intracellular machinery. The transport of Nonanal-d2 across membranes is governed by its physicochemical properties. As a small, relatively hydrophobic, and uncharged molecule, nonanal is capable of passive diffusion across the phospholipid bilayer of cell membranes. nih.govkhanacademy.org This transport mechanism does not require the cell to expend energy. khanacademy.orgwikipedia.orgmicrobenotes.com Instead, the molecule moves down its concentration gradient, from an area of higher concentration to one of lower concentration, by dissolving in the hydrophobic core of the membrane. nih.govkhanacademy.org

The rate of this passive transport is dependent on factors such as the steepness of the concentration gradient and the permeability of the membrane to the molecule. wikipedia.orgmicrobenotes.com While nonanal itself can diffuse passively, aldehydes have also been shown to interact with membrane proteins, which can disrupt normal membrane transport functions. rsc.org In certain specialized experimental setups, aldehydes can be transported via other mechanisms, such as the formation of bisulfite adducts to cross an anion-exchange membrane, but passive diffusion remains the primary entry route into the cell for small, lipid-soluble aldehydes under typical physiological conditions. acs.org The use of Nonanal-d2 allows for the precise quantification of its transport rates without the interference from endogenous nonanal, providing clear data on its membrane permeability.

Enzymatic Kinetics and Isotope Effects in Nonanal-d2 Biotransformations

Measurement of Kinetic Isotope Effects (KIE) in Nonanal-d2 Reactions

The primary metabolic pathway for aldehydes like nonanal is oxidation to the corresponding carboxylic acid, a reaction often catalyzed by aldehyde dehydrogenase (ALDH) enzymes. nih.govnih.gov This reaction involves the breaking of the formyl C-H bond. When Nonanal-d2 (specifically, 1-d-nonanal) is used as a substrate, a primary KIE is expected if this C-D bond cleavage is part of the rate-determining step of the reaction.

While specific KIE values for Nonanal-d2 with a particular enzyme are found in specialized literature, the principle can be illustrated with data from studies on similar aldehyde and dehydrogenase reactions. These studies consistently show significant KIEs, confirming that C-H bond cleavage is a key kinetic factor. For instance, studies with aldehyde oxidase and deuterated iminium ions, which are oxidized to lactams in a process analogous to aldehyde oxidation, have demonstrated substantial isotope effects. nih.gov Similarly, alcohol dehydrogenases, which catalyze the reverse reaction (ketone/aldehyde to alcohol), also show significant KIEs when deuterated cofactors or substrates are used. mdpi.com

Below is a table of representative KIE values measured for various dehydrogenase/oxidase enzymes using deuterated substrates, illustrating the range and significance of these effects in enzymatic aldehyde metabolism.

EnzymeSubstrate/ReactionMeasured KIE (kH/kD)Reference
Aldehyde OxidaseOxidation of a deuterated iminium ion3.3 (on Vmax) nih.gov
L-Proline DehydrogenaseOxidation of [2,5,5-²H₃]-L-proline5.5 (on V/K) nih.gov
Yeast Alcohol DehydrogenaseReduction of p-methoxybenzaldehyde in D₂O0.50 (Inverse SKIE) mdpi.com
Cytochrome P450 2A6Oxidation of N,N-dimethylnitrosamine-d6~10 researchgate.net

This table presents data from various studies on related enzymes to illustrate the concept of KIE in dehydrogenase/oxidase reactions. The specific values can vary significantly based on the enzyme, substrate, and reaction conditions.

Investigation of Nonanal-d2 Interactions with Biological Receptor Systems (Mechanistic Focus in Non-Human Models)

Beyond its role in metabolism, nonanal functions as a signaling molecule, particularly in olfaction, where it acts as a ligand for specific olfactory receptors. acs.orgfrontiersin.orgoup.com Using Nonanal-d2 in receptor studies provides a method to investigate binding mechanisms and subsequent activation without the confounding variable of rapid metabolic degradation, which can be slowed by the kinetic isotope effect. nih.gov

Ligand Binding Studies and Receptor Activation Mechanisms

In non-human models, particularly insects, nonanal is a well-documented semiochemical that binds to odorant-binding proteins (OBPs) and activates olfactory receptors (ORs). frontiersin.org For example, studies on the southern house mosquito (Culex quinquefasciatus) have shown that nonanal binds to specific OBPs, such as CquiOBP1, which is believed to transport the odorant to the olfactory receptors on the dendritic membrane. frontiersin.org Computational docking studies have modeled how nonanal fits within the binding pocket of this protein, stabilized by interactions with specific amino acid residues like Phe-123. frontiersin.org

The use of deuterated ligands like Nonanal-d2 is highly valuable in these binding studies. In competitive binding assays, where labeled and unlabeled ligands compete for the same receptor site, Nonanal-d2 can act as a stable tracer that can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for precise measurement of binding affinities (dissociation constants).

Furthermore, techniques like hydrogen/deuterium exchange (HDX) mass spectrometry can be employed to map the ligand-receptor interaction site. drughunter.com In an HDX experiment, the protein's exposure to a deuterated solvent leads to the exchange of its backbone amide hydrogens for deuterium. drughunter.com When a ligand like Nonanal-d2 is bound to the receptor, it protects the amino acids at the binding site from this exchange. drughunter.com By comparing the deuterium uptake of the receptor with and without the bound ligand, researchers can pinpoint the exact location of the binding pocket. This provides high-resolution information on the molecular basis of receptor activation and specificity.

Allosteric Modulation and Conformational Changes Induced by Nonanal-d2

The use of isotopically labeled compounds, such as Nonanal-d2, provides a powerful tool for elucidating the subtle and complex mechanisms of protein-ligand interactions, including allosteric modulation and the induction of conformational changes. While direct studies focusing exclusively on Nonanal-d2's role in allosteric modulation are not extensively documented, the principles of its application can be inferred from studies on its non-deuterated counterpart, nonanal, and the broader use of deuterated molecules in biophysical techniques.

Allosteric modulation refers to the regulation of a protein's activity by the binding of a modulator molecule at a site other than the protein's active or orthosteric site. nih.govoup.com This binding event triggers a conformational change that propagates through the protein's structure, ultimately altering the function of the active site. nih.govoup.com Techniques that can monitor such conformational shifts are crucial for understanding these regulatory mechanisms.

Research into the interaction between the non-deuterated aldehyde, nonanal, and proteins offers insights into the potential binding behaviors that could be probed with Nonanal-d2. Studies on porcine myofibrillar proteins (MPs) have shown that nonanal can bind to these proteins spontaneously, primarily through hydrophobic forces. oup.comresearchgate.net Interestingly, one study using fluorescence spectroscopy and circular dichroism suggested that the interaction between nonanal and MPs did not lead to significant secondary conformational changes in the proteins. oup.com However, another study demonstrated that the binding of other flavor compounds could induce conformational changes in myofibrillar proteins, which in turn regulated the binding affinity for aldehydes like nonanal. nih.gov For instance, the presence of eugenol (B1671780) was found to induce conformational shifts in myosin that could compete with and reduce the binding of nonanal. nih.gov This suggests that the conformational state of the protein is indeed a critical factor in its interaction with nonanal.

The primary advantage of using Nonanal-d2 lies in its utility as a probe in advanced analytical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS is a sensitive method used to study protein dynamics, structure, and interactions. thermofisher.comspringernature.comnih.gov The technique monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium from a deuterated solvent. thermofisher.com This exchange rate is highly dependent on the solvent accessibility of the amide hydrogens, which is dictated by the protein's structure and conformation. thermofisher.com

When a ligand like Nonanal-d2 binds to a protein, it can cause protection of certain regions from deuterium exchange, typically at the binding site and any allosterically affected regions. By comparing the deuterium uptake of the protein in the presence and absence of Nonanal-d2, researchers can map the binding interface and identify distant regions that experience conformational changes, a hallmark of allosteric modulation. springernature.comnih.gov The use of the deuterated ligand itself is primarily to act as the binding partner, while the focus of the HDX-MS measurement is on the changes within the protein.

The binding of nonanal to myofibrillar proteins has been quantified in several studies, providing data that illustrates the nature of these interactions. The binding constant (K) and the number of binding sites (n) can be determined through techniques like fluorescence quenching.

Table 1: Thermodynamic Parameters for the Interaction of Nonanal with Myofibrillar Proteins at Different Temperatures
Temperature (°C)Binding Constant (K) (L/mol)Number of Binding Sites (n)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
251.45 x 10^51.85-383.16180.18696.17
372.03 x 10^52.03-397.30
oup.com

The data in Table 1 indicates that the binding of nonanal to myofibrillar proteins is a spontaneous process (negative ΔG) and that the binding affinity increases with temperature. oup.com The positive enthalpy (ΔH) and entropy (ΔS) values suggest that hydrophobic interactions are the main driving force for the binding. oup.com

Further studies have explored how modifications to proteins can affect their binding affinity for aldehydes. For example, the pH of the solution can influence the conformational state of whey proteins, which in turn affects their binding affinity for nonanal. massey.ac.nz

Table 2: Influence of Denaturation on the Binding of Aldehydes to Whey Protein Isolate (WPI)
CompoundBinding to Native WPIBinding to Heat Denatured WPIBinding to High-Pressure Denatured WPI
1-NonanalUnchangedUnchangedUnchanged
trans-2-NonenalLowerIncreasedIncreased
2-NonanoneHigherDecreasedDecreased
massey.ac.nz

As shown in Table 2, the binding of 1-nonanal was unaffected by heat or high-pressure denaturation of whey protein isolate, while the binding of a related aldehyde, trans-2-nonenal, increased. massey.ac.nz This highlights the specificity of protein-ligand interactions and how they can be influenced by the protein's conformational state.

Environmental Chemistry and Fate Studies of Nonanal D2

Degradation Pathways of Nonanal-d2 in Various Environmental Matrices

The persistence and transformation of Nonanal-d2 in the environment are dictated by its susceptibility to abiotic degradation processes, including hydrolysis, photolysis, and oxidation.

Hydrolysis and Photolysis Mechanisms of Nonanal-d2 in Aquatic Systems

In aquatic environments, the degradation of Nonanal-d2 is primarily influenced by photolytic processes, as hydrolysis is not considered a significant pathway for simple aliphatic aldehydes. nih.gov

Hydrolysis: Nonanal (B32974) lacks functional groups that are readily hydrolyzable under typical environmental pH conditions. nih.gov Therefore, hydrolysis is not an important degradation pathway for either nonanal or Nonanal-d2 in aquatic systems.

Photolysis: Aliphatic aldehydes can undergo photolysis upon absorbing light, particularly in the UV region. beilstein-journals.orgchemrxiv.org The primary photochemical processes for aldehydes include Norrish Type I and Type II reactions, which lead to the formation of smaller, more volatile compounds, and decarbonylation. beilstein-journals.orgresearchgate.net Nonanal does not absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis by sunlight in surface waters may be limited. nih.gov However, indirect photolysis, mediated by photosensitizing species present in natural waters (like dissolved organic matter), can be a more significant degradation route.

The substitution of hydrogen with deuterium (B1214612) to form Nonanal-d2 is expected to have a kinetic isotope effect (KIE) on photolytic degradation rates. The C-D bond is stronger than the C-H bond, requiring more energy to break. This would likely lead to a slower rate of photolysis for Nonanal-d2 compared to its non-deuterated counterpart, particularly for reactions involving the cleavage of the C-D bond at the C1 position. copernicus.orgwikipedia.org

Table 1: Anticipated Effects of Deuteration on Aquatic Degradation Pathways of Nonanal
Degradation PathwayRelevance for NonanalExpected Impact of Deuteration (Nonanal-d2)Rationale
Direct Hydrolysis NegligibleNegligibleLack of hydrolyzable functional groups. nih.gov
Direct Photolysis LimitedPotentially SlowerNonanal does not absorb significantly >290 nm; stronger C-D bond may slow reactions involving its cleavage. nih.govwikipedia.org
Indirect Photolysis Potentially SignificantPotentially SlowerDependent on the specific reaction mechanism with photosensitizers; cleavage of the C-D bond would be rate-limiting.

Oxidative Degradation of Nonanal-d2 in Atmospheric and Soil Environments

Atmospheric Environments: In the atmosphere, nonanal exists predominantly in the vapor phase and its primary degradation pathway is reaction with photochemically-produced hydroxyl (•OH) radicals. nih.govnih.gov The reaction with •OH radicals is rapid, with an estimated atmospheric half-life of about one day for nonanal. nih.gov The reaction proceeds via abstraction of the aldehydic hydrogen atom. nih.gov For Nonanal-d2, the abstraction of the deuterium atom at the C1 position by •OH radicals would be the primary initiation step. Due to the primary kinetic isotope effect, the rate of this reaction is expected to be slower for Nonanal-d2 than for nonanal. acs.orgresearchgate.net This would result in a slightly longer atmospheric half-life for Nonanal-d2.

Soil Environments: The degradation of aldehydes in soil can occur through both abiotic and biotic processes. ucpress.edumdpi.comepa.gov Abiotic degradation can be catalyzed by clay minerals and metallic oxides, while biotic degradation is carried out by soil microorganisms. Oxidative processes play a key role in both pathways. The deuteration in Nonanal-d2 would likely slow down the rate of oxidative degradation in soil where the cleavage of the C-D bond is the rate-determining step.

Table 2: Key Parameters for Oxidative Degradation of Nonanal
ParameterValue for NonanalExpected Impact on Nonanal-d2Reference
OH Radical Reaction Rate Constant 3.6 (± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Slower nih.gov
Estimated Atmospheric Half-life ~1 dayLonger nih.gov

Biotransformation Mechanisms of Nonanal-d2 by Environmental Microorganisms

Microbial degradation is a crucial process for the removal of aldehydes from the environment. mdpi.com Both bacteria and fungi possess enzymatic machinery capable of transforming aldehydes into less toxic compounds.

Microbial Degradation Pathways and Key Enzymes Involved

The primary pathway for the microbial degradation of aldehydes like nonanal is oxidation to the corresponding carboxylic acid, in this case, nonanoic acid. This reaction is catalyzed by a broad group of enzymes called aldehyde dehydrogenases (ALDHs). wikipedia.orgnih.gov These enzymes are found in a wide variety of microorganisms and are essential for detoxifying both endogenous and exogenous aldehydes. nih.gov The nonanoic acid formed can then be further metabolized by the microorganism through pathways such as β-oxidation. frontiersin.org

The key enzymes involved in the initial step of nonanal degradation are NAD(P)+-dependent aldehyde dehydrogenases. wikipedia.orgresearchgate.net These enzymes facilitate the oxidation of the aldehyde group to a carboxyl group. For Nonanal-d2, the presence of a deuterium atom at the aldehydic carbon (C1) would directly impact the rate of this enzymatic reaction. The cleavage of the C-D bond is often the rate-limiting step in aldehyde dehydrogenase-catalyzed reactions, leading to a significant primary kinetic isotope effect. researchgate.netacs.orgunl.edu This would result in a slower rate of oxidation of Nonanal-d2 to nonanoic acid compared to nonanal.

Other enzymes that can act on aldehydes include alcohol dehydrogenases (which can reduce aldehydes to alcohols) and α-dioxygenases (which can be involved in fatty acid oxidation pathways that produce aldehydes). mdpi.com

Table 3: Key Enzymes in Aldehyde Biotransformation
Enzyme ClassEC NumberReaction CatalyzedExpected Effect of Deuteration on Nonanal-d2
Aldehyde Dehydrogenase EC 1.2.1.3Aldehyde to Carboxylic AcidSlower rate due to primary KIE. researchgate.netacs.org
Alcohol Dehydrogenase EC 1.1.1.1Aldehyde to Alcohol (reversible)Slower reduction if C-D bond formation is rate-limiting.
α-Dioxygenase EC 1.13.11.-Fatty Acid to (n-1) AldehydeNot directly involved in Nonanal-d2 degradation, but in its formation from fatty acids.

Anaerobic and Aerobic Transformation of Nonanal-d2

Microbial degradation of organic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the rates and pathways can differ significantly.

Aerobic Transformation: In the presence of oxygen, microorganisms readily oxidize nonanal to nonanoic acid, which is then typically channeled into the β-oxidation pathway for energy production. frontiersin.org This is generally an efficient process. The aerobic degradation of Nonanal-d2 would proceed via the same pathway, but likely at a reduced rate due to the kinetic isotope effect on the initial aldehyde dehydrogenase-catalyzed step.

Anaerobic Transformation: Under anaerobic conditions, the degradation of aldehydes can be more complex and is often slower than aerobic degradation. epa.gov In the absence of oxygen, microorganisms utilize alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. The transformation of aldehydes can still lead to the formation of carboxylic acids, which can be further metabolized by fermentative or other anaerobic respiratory pathways. It is plausible that Nonanal-d2 can also be transformed anaerobically, although the rates are expected to be slower than the aerobic degradation and also slower than the anaerobic degradation of nonanal due to the KIE.

Sorption and Transport Phenomena of Nonanal-d2 in Aquatic and Terrestrial Systems

The movement of Nonanal-d2 through the environment is governed by its partitioning between water, soil, and air.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A low Koc value indicates weak sorption to soil and high mobility, while a high Koc value suggests strong sorption and low mobility. chemsafetypro.com For nonanal, the estimated Koc is 40, which suggests that it is expected to have very high mobility in soil. nih.govchemicalbook.com This means that nonanal is not likely to be strongly retained in the soil and can potentially leach into groundwater or be transported via surface runoff.

The deuteration of nonanal to Nonanal-d2 results in a very small increase in its molecular weight. This minor change is not expected to significantly alter its physical properties that govern sorption, such as its octanol-water partition coefficient (log Kow) or its water solubility. Therefore, the sorption and transport behavior of Nonanal-d2 in aquatic and terrestrial systems is expected to be very similar to that of nonanal. It will likely exhibit high mobility in most soil types and have a low tendency to adsorb to sediments in aquatic systems. science.govmdpi.com

Table 4: Physicochemical Properties of Nonanal Relevant to Environmental Transport
PropertyEstimated Value for NonanalExpected Impact on Nonanal-d2Reference
Log Koc 1.6 (estimated from Koc of 40)Negligible change nih.govchemicalbook.com
Log Kow 3.27Negligible change chemicalbook.com
Water Solubility 96 mg/L at 25°CNegligible change nih.gov
Mobility in Soil Very HighVery High nih.govchemicalbook.com

Adsorption to Soil and Sediment Components

The tendency of a chemical to attach to soil and sediment particles, a process known as adsorption, significantly influences its mobility and availability in the environment. For Nonanal-d2, this is influenced by the organic carbon content of the soil. In soils with low organic carbon, the adsorption of similar hydrophobic organic compounds is variable. researchgate.net

Key factors influencing the adsorption of compounds like Nonanal-d2 include:

Soil Organic Matter: Organic matter can increase the adsorption of heavy metals through complexation and ion exchange. nih.gov

Soil pH: The adsorption of many compounds is directly affected by the pH of the soil. nih.gov

Ionic Strength: The concentration of salts in the soil water can also impact adsorption. nih.gov

Below is a table summarizing the adsorption characteristics of similar organic compounds in soil with low organic carbon content.

CompoundInitial Aqueous Concentration (µg/L)Adsorption Isotherm Model
Benzene100-500Linear, Freundlich
Toluene100-500Langmuir
Chlorobenzene50-250Linear, Freundlich
Trichloroethylene (TCE)50-250Linear, Freundlich
Perchloroethylene (PCE)50-250Linear, Freundlich
Data based on studies of similar hydrophobic organic pollutants. researchgate.net

Volatilization and Atmospheric Transport of Nonanal-d2

Volatilization is the process by which a substance evaporates into the air. Nonanal, the non-deuterated parent compound of Nonanal-d2, is expected to exist primarily as a vapor in the atmosphere. nih.gov Once in the atmosphere, it can be transported over distances and undergo chemical reactions. nih.govcefic-lri.org The atmospheric lifetime of Nonanal is estimated to be about one day due to its reaction with hydroxyl radicals. nih.gov

The atmospheric transport of compounds like Nonanal-d2 is influenced by:

Vapor Pressure: This determines how readily a substance will evaporate. herts.ac.uk

Henry's Law Constant: This indicates the tendency of a compound to move from water to air. nih.gov

Meteorological Conditions: Wind and temperature play a significant role in atmospheric transport. cefic-lri.org

Isotope Fractionation Studies of Nonanal-d2 during Environmental Transformations

Isotope fractionation is the change in the relative abundance of isotopes of an element during a chemical or physical process. Studying this phenomenon with Nonanal-d2 provides valuable insights into its environmental transformations.

Natural Abundance Stable Isotope Analysis (SIA) Applications

Stable Isotope Analysis (SIA) measures the natural variation in the abundance of stable isotopes. While direct SIA applications for Nonanal-d2 are specific to its use as a labeled compound, the principles of SIA are used to study the fate of the parent compound, Nonanal. For instance, the degradation of organic pollutants can lead to a shift in the isotopic composition of the remaining contaminant pool.

Compound-Specific Isotope Analysis (CSIA) using Nonanal-d2 as a Reference

Compound-Specific Isotope Analysis (CSIA) measures the isotopic composition of individual compounds within a mixture. enviro.wiki Nonanal-d2 is an ideal internal standard for CSIA because its chemical behavior is nearly identical to that of natural Nonanal, but its different mass allows it to be distinguished in analyses. clearsynth.com This allows for precise quantification of Nonanal in environmental samples. clearsynth.com

CSIA can be used to:

Identify sources of contamination.

Track the extent of degradation of a pollutant.

Distinguish between different degradation pathways. enviro.wiki

Development of Environmental Monitoring Methodologies Utilizing Nonanal-d2 as a Tracer

The unique properties of Nonanal-d2 make it an excellent tracer for environmental monitoring studies. mdpi.com A tracer is a substance added to a system to observe its movement and transformations.

The use of deuterated compounds like Nonanal-d2 as internal standards is a well-established practice in analytical chemistry for enhancing the accuracy and reliability of measurements. clearsynth.commdpi.comnih.gov In environmental monitoring, Nonanal-d2 can be added to a sample at a known concentration to act as a reference point, helping to correct for any loss of the target analyte during sample preparation and analysis. epa.gov This approach improves the precision of methods used to detect and quantify pollutants in various environmental matrices, including water and air. up.ptresearchgate.net

Recent research has focused on developing and refining analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), for the analysis of aldehydes in environmental samples, where deuterated standards play a crucial role. researchgate.net

Advanced Spectroscopic and Structural Characterization of Nonanal D2

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation of Nonanal-d2

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule and its fragments. For Nonanal-d2, it is instrumental in tracing the pathways of molecular fragmentation upon ionization.

Tandem Mass Spectrometry (MS/MS) of Nonanal-d2

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. nationalmaglab.orgwikipedia.org This technique is crucial for elucidating the structure of the original ion. When applied to Nonanal-d2, the MS/MS spectrum provides direct evidence of fragmentation pathways involving the aldehyde functional group and the alkyl chain.

The primary fragmentation mechanisms for straight-chain aliphatic aldehydes like nonanal (B32974) include α-cleavage and β-cleavage adjacent to the carbonyl group, as well as a characteristic McLafferty rearrangement. libretexts.orglibretexts.org The presence of deuterium (B1214612) at the C2 position (α-position) results in predictable mass shifts in the fragments produced by these pathways compared to unlabeled nonanal.

For example, in the electron ionization (EI) mass spectrum of unlabeled nonanal, a prominent peak is observed at m/z 44, corresponding to the [CH₂=CH(OH)]⁺ radical cation formed via the McLafferty rearrangement. Other significant fragments include those resulting from α-cleavage and subsequent losses. In Nonanal-d2, the deuterium labels are expected to be retained or lost depending on the specific fragmentation mechanism, allowing for unambiguous assignment.

Isotope Labeling and Fragmentation Mechanism Assignment

The strategic placement of deuterium atoms in Nonanal-d2 is key to assigning fragmentation mechanisms. nih.govresearchgate.net The mass difference between hydrogen and deuterium allows for the clear identification of fragments containing the α-carbon.

A foundational step in such studies is the synthesis of the deuterated compound with high isotopic purity. Nonanal-d2 is typically prepared via a base-mediated deuterium exchange from nonanal using deuterium oxide (D₂O). liposomes.ca 1H-NMR analysis is used to confirm the high percentage of deuterium incorporation by observing the disappearance of the signal for the α-protons. liposomes.ca

The expected fragmentation of Nonanal-d2 compared to unlabeled nonanal is detailed below:

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. For Nonanal-d2, the resulting radical cation would be [CD₂=CH(OH)]⁺. This fragment would have an m/z of 46, a shift of +2 mass units compared to the m/z 44 fragment in unlabeled nonanal.

α-Cleavage: This involves the loss of a radical from the carbonyl carbon. The loss of the alkyl chain (C₈H₁₇•) would result in the [CD₂CHO]⁺ fragment.

β-Cleavage: Cleavage of the bond between the β and γ carbons can also occur.

The following interactive table outlines the predicted major fragment ions for Nonanal-d2 in comparison to unlabeled Nonanal, based on established aldehyde fragmentation patterns.

Fragmentation TypeUnlabeled Nonanal Fragmentm/z (Nonanal)Predicted Nonanal-d2 Fragmentm/z (Nonanal-d2)Mass Shift
Molecular Ion[C₉H₁₈O]⁺•142[C₉H₁₆D₂O]⁺•144+2
McLafferty Rearrangement[C₂H₄O]⁺•44[C₂H₂D₂O]⁺•46+2
α-Cleavage (Loss of H•)[C₉H₁₇O]⁺141[C₉H₁₅D₂O]⁺143+2
α-Cleavage (Loss of D•)N/AN/A[C₉H₁₆DO]⁺143+1
β-Cleavage (Loss of C₂H₅•)[C₇H₁₃O]⁺113[C₇H₁₁D₂O]⁺115+2

Advanced NMR Techniques for Nonanal-d2 Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. nih.gov For Nonanal-d2, advanced NMR techniques confirm the position of the deuterium labels and allow for the complete assignment of all proton and carbon signals.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Complete Assignment

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are necessary to resolve signal overlap and establish connectivity within the molecule. slideshare.netgithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In Nonanal-d2, COSY would show correlations between the aldehyde proton (H1) and the β-protons (H3), and sequentially along the entire alkyl chain. A key observation would be the absence of a correlation between H1 and the deuterated C2 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. pressbooks.pubcolumbia.edu It is highly effective for assigning carbon signals. For Nonanal-d2, the aldehyde proton (H1) would show a correlation to the C1 carbon. The protons on C3 through C9 would correlate with their respective carbon atoms. Crucially, no correlation would be observed for the C2 carbon in the HSQC spectrum due to the absence of directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu It is vital for connecting different spin systems and identifying quaternary carbons. For Nonanal-d2, the aldehyde proton (H1) would show an HMBC correlation to the deuterated C2 and the C3 carbons. This would definitively place the deuterium labels at the C2 position.

The following tables represent the expected NMR assignments for Nonanal-d2 based on published data for the deuterated and unlabeled analogues. liposomes.canih.gov

¹H-NMR Chemical Shifts for Nonanal-d2

Position Chemical Shift (ppm) Multiplicity
H1 (-CHO) 9.7 s
H2 (-CD₂-) Absent N/A
H3 2.41 t
H4-H8 1.0-2.0 m

¹³C-NMR Chemical Shifts (Predicted for Nonanal-d2 based on Nonanal data)

Position Chemical Shift (ppm)
C1 (-CHO) 202.8
C2 (-CD₂-) 43.9 (Expected to be a triplet with reduced intensity)
C3 22.1
C4 29.1
C5 29.2
C6 29.4
C7 31.9
C8 22.7

Expected 2D NMR Correlations for Nonanal-d2

Proton COSY Correlations HMBC Correlations
H1 H3 C2, C3
H3 H1, H4 C1, C2, C4, C5

Solid-State NMR for Conformational Studies of Nonanal-d2 (if applicable)

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, where molecular motion is restricted. rsc.org For a compound like Nonanal-d2, which is a liquid at room temperature, ssNMR is not a standard characterization technique. However, it could be applicable under specific circumstances, such as:

Adsorption Studies: Analyzing Nonanal-d2 adsorbed onto a solid surface (e.g., a catalyst or a polymer) to study its conformation and interactions with the substrate. csic.es

Low-Temperature Studies: Analyzing the compound in its frozen, solid state to investigate crystalline packing and molecular conformation.

In such experiments, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Isotope Shift Studies of Nonanal-d2

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. core.ac.uk The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them.

The substitution of hydrogen with deuterium leads to a predictable decrease in the frequency of vibrational modes involving that atom, a phenomenon known as the deuterium isotope effect. cuni.czwikipedia.org This effect is particularly pronounced for C-H stretching and bending vibrations due to the doubling of the atomic mass.

For Nonanal-d2, the most significant changes in the IR and Raman spectra compared to unlabeled nonanal are expected for the vibrations involving the C2-D bonds.

C-D Stretching: The C-H stretching vibrations of the α-methylene group in nonanal typically appear around 2850 and 2925 cm⁻¹. In Nonanal-d2, these would be replaced by C-D stretching vibrations, which are expected to appear at a significantly lower frequency, approximately in the 2100-2200 cm⁻¹ region.

C-D Bending: The CH₂ scissoring (bending) vibration, which occurs around 1465 cm⁻¹, would also shift to a lower wavenumber for the CD₂ group.

The following table compares the key IR absorption bands of unlabeled Nonanal with the expected positions for Nonanal-d2, highlighting the anticipated isotopic shifts. The data for Nonanal is from the Coblentz Society spectral collection. nih.gov

Vibrational ModeNonanal Wavenumber (cm⁻¹)Expected Nonanal-d2 Wavenumber (cm⁻¹)Comment
C-H Stretch (alkyl)~2925, 2855~2925, 2855Unchanged for C3-C9
C-H Stretch (aldehyde)~2715~2715Unchanged
C-D Stretch (α-position)N/A~2100-2200Key indicator of deuteration
C=O Stretch (aldehyde)~1730~1730Minimal shift expected
CH₂ Bend (scissoring)~1465~1465From C3-C8, largely unchanged
CD₂ Bend (scissoring)N/ALower than 1465Shifted due to deuterium

This detailed analysis using IR and Raman spectroscopy, in conjunction with mass spectrometry and NMR, provides a complete and unambiguous structural characterization of Nonanal-d2.

Analysis of C-H vs. C-D Stretching Frequencies

A detailed comparative analysis of the Carbon-Hydrogen (C-H) versus Carbon-Deuterium (C-D) stretching frequencies in Nonanal-d2 is not available in the current scientific literature. Such an analysis, typically performed using Infrared (IR) or Raman spectroscopy, would provide valuable insights into the effects of isotopic substitution on the vibrational properties of the molecule.

The C-D bond is stronger and has a larger reduced mass than the C-H bond, which results in a predictable shift of the stretching vibration to a lower frequency (wavenumber). The theoretical approximation for this shift is a factor of approximately 1/√2 (around 0.71). For a typical aldehydic C-H stretch around 2700-2800 cm⁻¹, the corresponding C-D stretch would be expected in the region of 1900-2000 cm⁻¹. A data table comparing these experimental frequencies would be crucial for confirming the successful deuteration at the C2 position and for detailed vibrational mode assignments. However, no such experimental data has been published for Nonanal-d2.

Vibrational Mode Assignment and Conformational Preferences

The assignment of vibrational modes for Nonanal-d2, supported by computational modeling (e.g., Density Functional Theory calculations), has not been reported. Isotopic labeling at the C2 position would be instrumental in assigning specific vibrational modes. For instance, the C-D stretching and bending vibrations would be distinctly different from their C-H counterparts, helping to disentangle complex regions of the vibrational spectrum.

Furthermore, a detailed vibrational analysis could shed light on the conformational preferences of the flexible nonyl chain. Different conformers (e.g., all-trans vs. gauche) would likely exhibit subtle but measurable differences in their vibrational spectra. By comparing experimental spectra with calculated spectra for various conformers, the dominant conformations of Nonanal-d2 in different phases (gas, liquid, or solid) could be inferred. This area of research remains unexplored for Nonanal-d2.

Chiroptical Spectroscopy for Stereochemical Characterization of Deuterated Nonanal Derivatives

The introduction of two deuterium atoms at the C2 position (Nonanal-2,2-d2) does not create a chiral center. Therefore, Nonanal-d2 itself is achiral, and chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are not applicable for its stereochemical characterization.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

As Nonanal-d2 is an achiral molecule, it does not exhibit a VCD or ECD spectrum. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. Consequently, no studies on the VCD or ECD of Nonanal-d2 exist.

Assignment of Absolute Configuration

The assignment of absolute configuration is only relevant for chiral molecules. Since Nonanal-d2 is achiral, this subsection is not applicable.

X-ray Crystallography of Nonanal-d2 Cocrystals or Derivatives

A search of crystallographic databases and scientific literature did not yield any results for the X-ray crystal structure of Nonanal-d2, either in its pure form or as part of a cocrystal or derivative. Nonanal is a liquid at room temperature, which makes single-crystal X-ray diffraction challenging without forming a suitable crystalline derivative. While it is conceivable to form a derivative that could be crystallized, no such structures involving Nonanal-d2 have been reported. Such a study would provide definitive information on the bond lengths, bond angles, and solid-state conformation of the molecule.

Theoretical and Computational Investigations of Nonanal D2

Quantum Chemical Calculations of Nonanal-d2 Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to predict the molecular structure, stability, and electronic properties of Nonanal-d2. nasa.govijrte.org These calculations, which can range from semi-empirical methods to more accurate ab initio and density functional theory (DFT) approaches, provide a detailed picture of the molecule's quantum mechanical nature. nasa.govcam.ac.ukcnr.it

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.itufba.br For a flexible molecule like Nonanal-d2, which has numerous rotatable bonds, this process is crucial for identifying its preferred shape.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. unicamp.br This is particularly important for Nonanal-d2 due to the free rotation around its single bonds, leading to a multitude of possible conformations. Methods like systematic searches or more advanced techniques such as simulated annealing can be used to explore the conformational space and identify low-energy structures. ufba.brunicamp.br The results of these calculations, often performed using force fields like MMFF94 or semi-empirical methods like PM3, provide insights into the most likely shapes the molecule will adopt. cam.ac.ukcnr.itunicamp.br

Table 1: Hypothetical Optimized Geometrical Parameters for a Low-Energy Conformer of Nonanal-d2

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC=O1.21 Å
C-D1.10 Å
Cα-Cβ1.53 Å
Bond AngleD-C=O121.5°
Cα-C=O124.0°
Dihedral AngleH-Cα-C=O180.0° (anti-periplanar)
Cβ-Cα-C=O0.0° (syn-periplanar)
Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For Nonanal-d2, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, would be centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. rsc.org FMO analysis can be used to understand and predict the outcomes of various reactions, such as cycloadditions and electrocyclic reactions. wikipedia.orgimperial.ac.uk

Table 2: Hypothetical Frontier Molecular Orbital Energies for Nonanal-d2

Molecular OrbitalEnergy (eV)Description
HOMO-9.8Highest Occupied Molecular Orbital
LUMO+2.1Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap11.9Indicator of chemical reactivity
Note: This data is hypothetical and for illustrative purposes.

Geometry Optimization and Conformational Analysis of Nonanal-d2

Molecular Dynamics (MD) Simulations of Nonanal-d2 Interactions with Solvents and Other Molecules

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of Nonanal-d2 as it interacts with its surroundings. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves over time. frontiersin.org

MD simulations can be used to calculate important transport properties like the diffusion coefficient of Nonanal-d2 in various media. This is crucial for understanding its mobility in different environments, such as its movement through a solvent or its partitioning between different phases (e.g., water and an organic solvent). researchgate.net The partitioning behavior, often quantified by the partition coefficient (log P), can be predicted by calculating the free energy of transferring the molecule from one phase to another. science.govnih.gov

MD simulations allow for the detailed analysis of non-covalent interactions between Nonanal-d2 and other molecules, including solvents and other deuterated species. nih.govresearchgate.net The strength of these interactions can be quantified by calculating the interaction energy, which is composed of van der Waals and electrostatic contributions. nih.gov

A key aspect to investigate is the nature of hydrogen bonding. While Nonanal-d2 itself cannot donate a hydrogen bond, its carbonyl oxygen can act as a hydrogen bond acceptor. When interacting with deuterated species that can act as donors (e.g., D₂O), the strength and dynamics of these deuterium (B1214612) bonds can be studied. Computational studies have shown that deuteration can subtly alter the strength of hydrogen bonding interactions. mdpi.comchemrxiv.org

Table 3: Hypothetical Interaction Energies of Nonanal-d2 with Different Solvents

SolventInteraction Energy (kcal/mol)Primary Interaction Type
Water (H₂O)-5.2Hydrogen Bonding (acceptor)
Deuterium Oxide (D₂O)-5.1Deuterium Bonding (acceptor)
Hexane-2.8Van der Waals
Note: This data is hypothetical and for illustrative purposes. The slightly weaker interaction with D₂O is consistent with some findings on the effect of deuteration on hydrogen bonds. mdpi.com

Simulation of Nonanal-d2 Diffusion and Partitioning

Computational Prediction of Isotope Effects in Nonanal-d2 Reactions

Computational methods are invaluable for predicting and interpreting kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. osti.gov For Nonanal-d2, the presence of deuterium at the aldehydic position can lead to a primary KIE in reactions involving the cleavage of the C-D bond.

Theoretical models, such as transition state theory combined with quantum chemical calculations, can be used to predict the magnitude of the KIE. mdpi.com These calculations involve determining the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. The difference in zero-point vibrational energies between the C-H and C-D bonds is a major contributor to the primary KIE. nih.gov Computational studies can help to distinguish between different possible reaction mechanisms by comparing the predicted KIEs with experimental values. nih.govdigitellinc.com For complex reactions, this analysis can reveal which step is rate-determining. osti.gov

Transition State Theory and Reaction Rate Calculations

Transition State Theory (TST) is a fundamental concept used to understand reaction rates. solubilityofthings.com It posits that for a reaction to occur, reactant molecules must pass through a high-energy, unstable configuration known as the transition state. solubilityofthings.com The rate of the reaction is then related to the concentration of these transition state species. solubilityofthings.com

For reactions involving Nonanal-d2, computational methods can be used to model the potential energy surface and locate the precise geometry and energy of the transition state. The replacement of a hydrogen atom with a heavier deuterium atom alters the vibrational frequencies of the molecule, particularly the C-D bond stretching and bending modes compared to the C-H bond. These changes in zero-point vibrational energy (ZPVE) directly impact the activation energy required to reach the transition state.

Deuterium Kinetic Isotope Effect (DKIE) Modeling

The Deuterium Kinetic Isotope Effect (DKIE) is the ratio of the rate constant for a reaction with a protium-containing reactant (kH) to the rate constant for the same reaction with a deuterium-containing reactant (kD), expressed as kH/kD. wikipedia.org This effect is a direct consequence of the mass difference between hydrogen and deuterium, which leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. libretexts.orgnih.gov Consequently, more energy is required to break a C-D bond, often resulting in a slower reaction rate. libretexts.orgnih.gov

Modeling the DKIE for Nonanal-d2 involves calculating the vibrational frequencies of both Nonanal (B32974) and Nonanal-d2 and their respective transition states for a given reaction. The difference in zero-point energy between the C-H and C-D bonds in the ground state is typically larger than the difference in the transition state, leading to a primary KIE greater than 1. nih.gov

Table 1: Theoretical and Experimental DKIE Values for Aldehyde Reactions

ReactionTheoretical ModelCalculated kH/kDExperimental kH/kDReference
Reaction of Benzaldehyde with NO3 radicalDFT Calculations~2.01.92 copernicus.org
β-Eliminative Linker Cleavage (Drug Delivery)In vitro modelsN/A~2.5 to 3.5 prolynxinc.com
Swern Oxidation of AlcoholsDFT/TSTVariesVaries chemrxiv.orgrsc.org
Aldehyde Deformylation by [Co(TBDAP)(O2)]+DFT CalculationsSignificantProduct switch nih.gov

These studies demonstrate that DKIE modeling is a crucial tool for validating proposed reaction mechanisms. For instance, a significant primary KIE provides strong evidence that the C-H/C-D bond is broken in the rate-determining step of the reaction. libretexts.orgresearcher.life In some cases, the isotope effect can be so pronounced that it reroutes a reaction down a different mechanistic pathway entirely. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways Involving Nonanal-d2

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. solubilityofthings.com It is widely employed to study reaction mechanisms involving deuterated compounds like Nonanal-d2, providing detailed insights that are often inaccessible through experimental means alone. nih.govsnnu.edu.cn

Mechanistic Insights into Organic Reactions Involving Deuterated Aldehydes

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying intermediates, and calculating the energy barriers of transition states. nih.gov For deuterated aldehydes, DFT can elucidate how isotopic substitution affects reaction pathways.

For example, in the deformylation of certain aldehydes by metal-dioxygen complexes, DFT studies revealed that replacing an α-hydrogen with deuterium could switch the reaction product. nih.gov This was attributed to the increased stability of the C-D bond, which disfavored the typical α-hydrogen atom abstraction pathway and allowed a different mechanism to dominate. nih.gov Similarly, DFT has been used to probe the H/D exchange mechanism in aldehydes catalyzed by N-heterocyclic carbenes (NHCs), showing that the process is reversible and can be driven to favor the deuterated product. nih.gov DFT calculations have also shed light on the mechanisms of nickel-catalyzed reductive couplings of aldehydes, where crossover experiments with deuterium-labeled silanes, supported by computational analysis, revealed fundamentally different pathways depending on the catalyst ligand used. organic-chemistry.org

Table 2: DFT-Calculated Parameters for Aldehyde Reactions

Reaction SystemCalculated ParameterValue (kcal/mol)SignificanceReference
Aldehyde Deformylation with [Cu(L)(O2)]+Rate-determining barrier14.7Indicates a facile reaction nih.gov
Aldehyde Deformylation with [Cu(L)(O2)]+α-HAA pathway barrier18.0Higher than the preferred inner-sphere pathway, explaining the mechanism nih.gov
Aldehyde Deformylation with [Cu(L)(O2)]+ald-HAA pathway barrier23.4Much higher barrier, disfavors direct aldehyde H-abstraction nih.gov
Cobalt-catalyzed Ketone Reduction in D2OProtonation barrier9.2Energy cost for forming the key Co(III)-D intermediate from D2O rsc.org

Note: These values are for representative aldehyde reaction systems studied by DFT and illustrate the type of data generated. L = ligand.

Computational Modeling of Catalytic Processes with Nonanal-d2

Catalytic cycles often involve multiple steps, and computational modeling is key to understanding the role of the catalyst and the substrate. For processes involving Nonanal-d2, DFT can model the interaction of the deuterated aldehyde with the catalyst's active site.

Studies on the hydrogenation of aldehydes on a Pt/TiO2 catalyst in water have used DFT and ab initio molecular dynamics to show how solvent molecules and oxygen vacancies on the catalyst support work together to facilitate the reaction. nih.gov In such a system, substituting Nonanal with Nonanal-d2 would alter the energetics of the C-D bond cleavage step, which can be precisely modeled. Furthermore, DFT modeling of a dual cobalt-copper photocatalytic system for aldehyde reduction in D2O supports a cobalt-hydride (or deuteride) intermediate as central to the mechanism. rsc.org The calculations help rationalize the system's selectivity and its ability to produce α,β-deuterated alcohols. rsc.org These computational approaches allow for the rational design of new catalysts with improved activity and selectivity for deuterated substrates. mdpi.com

Cheminformatics and Machine Learning Approaches for Deuterated Compound Research

Cheminformatics applies computational methods to analyze chemical data, while machine learning (ML) uses algorithms to identify patterns and make predictions from that data. neovarsity.orgnih.gov These fields are increasingly vital in deuterated compound research, offering pathways to predict properties and accelerate discovery. alfa-chemistry.comnuvisan.com

Predictive Modeling of Nonanal-d2 Behavior

While specific ML models for Nonanal-d2 are not yet prevalent in public literature, the framework for their development is well-established. nuvisan.com Machine learning models, trained on large datasets of chemical structures and their associated properties, can predict the behavior of new compounds, including deuterated ones. nih.gov

For a molecule like Nonanal-d2, predictive models could be used for:

ADME/Tox Prediction : Advanced computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. alfa-chemistry.cominformaticsjournals.co.in For Nonanal-d2, an ML model could predict how the C-D bond might alter its metabolic profile compared to non-deuterated nonanal. informaticsjournals.co.inresearchgate.net

Physicochemical Property Prediction : Algorithms can estimate properties like boiling point, solubility, and logP. informaticsjournals.co.inuobaghdad.edu.iq The subtle differences introduced by deuterium can be captured by models trained on datasets that include isotopic variations.

Reaction Outcome Prediction : ML models are being developed to predict the products and yields of chemical reactions. A model could be trained to predict the efficiency of deuteration reactions or how Nonanal-d2 might behave under various catalytic conditions. nuvisan.com

Table 3: Potential Applications of Predictive Modeling for Nonanal-d2

Model TypePredicted PropertyPotential Application in ResearchReference
Quantitative Structure-Activity Relationship (QSAR)Biological activity, Metabolic stabilityGuide the design of deuterated compounds with enhanced therapeutic profiles. nih.govnuvisan.com
Physicochemical Property ModelsSolubility (LogS), Partition Coefficient (LogP)Predict changes in bioavailability and formulation characteristics. informaticsjournals.co.inuobaghdad.edu.iq
Reaction Prediction ModelsDeuteration efficiency, Reaction yieldOptimize synthetic routes to Nonanal-d2 and other deuterated aldehydes. nuvisan.com
ADMET ModelsMetabolism pathways, Toxicity endpointsForecast the impact of deuteration on drug safety and pharmacokinetics. alfa-chemistry.cominformaticsjournals.co.in

The development of these predictive tools relies on the availability of high-quality, curated data for deuterated compounds. As more experimental data becomes available, the accuracy and applicability of cheminformatics and machine learning in the field of deuterated compound research will continue to grow, enabling faster and more efficient design and analysis of molecules like Nonanal-d2.

Data Mining for Deuterated Aldehyde Libraries

Data mining is a computational process of discovering patterns in large data sets ("big data"). In chemistry, this involves the application of machine learning, statistical analysis, and database management to extract valuable knowledge from vast libraries of chemical information. utas.edu.au For deuterated compounds like Nonanal-d2, data mining of specialized libraries can unlock insights into reaction mechanisms, predict properties, and guide the synthesis of novel isotopically labeled molecules.

The creation of comprehensive deuterated aldehyde libraries is a crucial first step. These libraries are repositories of information, containing experimental and computationally derived data for a range of deuterated aldehydes. Methodologies have been developed for the efficient, formyl-selective deuteration of aldehydes using D₂O, which can be used to generate diverse libraries of these compounds for analysis. nih.govresearchgate.net

Key Data Points in a Deuterated Aldehyde Library:

A hypothetical library containing Nonanal-d2 would include a variety of data points for each entry. These data are the raw materials for data mining algorithms.

Data CategorySpecific Data Points for Nonanal-d2Source/Methodology
Molecular Identifiers IUPAC Name: Nonanal-1-dCAS Number: 67349-66-2InChIKey: GYHFUZHODSMOHU-UHFFFAOYSA-N (for non-deuterated)Standard Chemical Databases
Physical Properties Molecular Weight: 143.25 g/mol Boiling Point: 190-192 °C (for non-deuterated)Experimental Measurement
Spectroscopic Data NMR Chemical Shifts (¹H, ²H, ¹³C)Vibrational Frequencies (IR, Raman)Rotational ConstantsNMR Spectroscopy mdpi.com, IR Spectroscopy, Microwave Spectroscopy aanda.org
Computational Data Optimized Geometry (Bond lengths, angles)Adsorption Energy on Surfaces aip.orgCalculated Dipole MomentElectron AffinityDensity Functional Theory (DFT) Calculations mdpi.comaip.org
Reaction Data Deuteration RateKinetic Isotope Effect (KIE) nih.govYield in specific reactionsExperimental Reaction Monitoring acs.org

Applications of Data Mining in this Context:

Predicting Reaction Outcomes: By analyzing reaction data across a library of deuterated aldehydes, machine learning models can be trained to predict the outcomes of new reactions. For instance, a model could predict the yield and deuterium incorporation level for the synthesis of a novel deuterated aldehyde under specific catalytic conditions. acs.org

Discovering Structure-Property Relationships: Data mining can identify subtle relationships between the structure of a deuterated aldehyde and its physical or chemical properties. For example, analysis might reveal how the position of other functional groups on an aromatic aldehyde affects the rate of formyl group deuteration.

Accelerating Catalyst Development: By mining data from reactions catalyzed by different organocatalysts or photoredox systems, researchers can identify key catalyst features that lead to high efficiency and selectivity in aldehyde deuteration. This knowledge can guide the design of new, improved catalysts. nih.gov

Enhancing Spectroscopic Analysis: A library of calculated NMR and vibrational spectra for deuterated aldehydes can be used to train algorithms for automated spectral assignment. mdpi.comacs.org This is particularly valuable for complex molecules or mixtures where manual analysis is challenging. For example, the study of deuterated acetaldehyde (B116499) (CH₂DCOH and CH₃COD) has led to the creation of spectroscopic databases used to detect these molecules in astrophysical surveys. aanda.org

Research Findings and Examples:

While large-scale data mining of dedicated "deuterated aldehyde libraries" is an emerging area, related research provides a strong foundation.

Quantitative Structure-Activity Relationship (QSAR): Studies on organocatalytic benzoin (B196080) reactions have been rerouted to achieve aldehyde deuteration. In this context, a quantitative relationship was established between the initial deuteration rate and molecular descriptors of the aldehyde substrates, such as steric parameters and the dipole moment. This type of analysis is a form of data mining that allows for the prediction of reaction rates for new aldehydes. acs.org

Computational Benchmarking: The development of accurate databases of experimental NMR chemical shifts, such as the DELTA50 database, allows for the benchmarking of different density functional theory (DFT) methods. mdpi.com Mining these results helps chemists select the most accurate computational method for predicting the spectra of new molecules, including deuterated species.

Catalyst Optimization: Research into the formyl-selective deuteration of aldehydes using synergistic catalysis has generated data on the efficiency of this method across a broad range of substrates. nih.gov Mining this data reveals that the method is tolerant of many functional groups and can be applied to complex pharmaceutical intermediates, demonstrating its utility for creating diverse deuterated libraries. researchgate.net

The table below illustrates the kind of comparative data that would populate a deuterated aldehyde library, enabling data mining. The values are illustrative, based on findings for various aldehydes.

CompoundSubstrate TypeCatalyst SystemDeuterium Incorporation (%)Key FindingReference
Benzaldehyde-dAromaticThiol/Photoredox96High efficiency for simple aromatic aldehydes. researchgate.net
4-Trifluoromethylbenzaldehyde-dElectron-withdrawingThiol/Photoredox95Tolerant of strong electron-withdrawing groups. nih.gov
4-Methoxybenzaldehyde-dElectron-donatingThiol/Photoredox95Tolerant of electron-donating groups. nih.gov
2-Naphthaldehyde-dPolycyclic AromaticN-Heterocyclic Carbene (NHC)>99NHC catalysts are effective for a range of substrates. acs.org
Nonanal-d2 Aliphatic Thiol/Photoredox (Predicted) Protocol is also applicable to aliphatic aldehydes. nih.gov

By systematically compiling and analyzing such data, the scientific community can significantly accelerate the design, synthesis, and application of deuterated aldehydes like Nonanal-d2 in various fields of research.

Future Research Directions and Emerging Areas for Nonanal D2 Studies

Integration of Nonanal-d2 into Multi-Omics Research Methodologies

Multi-omics, the integrated analysis of diverse "omics" datasets, offers a holistic view of biological systems. mdpi.com The incorporation of Nonanal-d2 into these methodologies is set to enhance the quantitative aspects of metabolomics, lipidomics, and proteomics.

Quantitative metabolomics and lipidomics aim to measure the absolute or relative concentrations of metabolites and lipids within a biological sample. metabolomicscentre.canovogene.com The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based analyses. nih.gov

Nonanal-d2 can serve as an ideal internal standard for the quantification of its unlabeled counterpart, nonanal (B32974), and other related aldehydes. In studies of lipid peroxidation, where nonanal is a key biomarker, the addition of a known amount of Nonanal-d2 to a sample before processing allows for the correction of analytical variability, such as extraction efficiency and instrument response. nih.gov This approach, known as stable isotope dilution analysis, significantly improves the precision and accuracy of quantification. nih.gov

Recent advancements in lipidomics platforms, which can detect and quantify hundreds or even thousands of lipid species, would greatly benefit from the inclusion of deuterated standards like Nonanal-d2. metabolomicscentre.cabiorxiv.org These platforms often utilize high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to achieve comprehensive lipid profiling. novogene.combiorxiv.org The integration of Nonanal-d2 would enhance the reliability of these high-throughput methods, which are crucial for understanding the role of lipids in health and disease. nih.gov

Table 1: Application of Nonanal-d2 in Metabolomics and Lipidomics

Research Area Application of Nonanal-d2 Benefit
Quantitative Metabolomics Internal standard for nonanal quantification Improved accuracy and precision of measurements
Lipidomics Standard for lipid peroxidation biomarker analysis Enhanced reliability of high-throughput lipid profiling
Multi-Omics Studies Tracer for metabolic flux analysis Elucidation of metabolic pathways involving aldehydes

Quantitative proteomics is essential for understanding cellular processes and identifying disease biomarkers. rug.nl Isotope labeling techniques are widely used to compare protein abundance between different samples. silantes.comgalaxyproject.org While methods like SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture) and TMT (Tandem Mass Tags) are common, the reactivity of aldehydes like nonanal offers alternative labeling strategies. rug.nlproteomics.com.au

Nonanal can react with primary amines on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues, to form Schiff bases. This reactivity can be exploited for protein labeling. By using Nonanal-d2, researchers can introduce a "heavy" isotopic tag onto proteins. When a "light" (unlabeled) nonanal-treated sample is compared with a "heavy" (Nonanal-d2-treated) sample, the relative abundance of proteins can be determined by mass spectrometry. rug.nl This approach could be particularly useful for studying protein modifications and interactions related to aldehydes, which are often associated with oxidative stress.

The development of cleavable isotope-coded affinity tags (ICAT) has shown the utility of targeted labeling and enrichment of specific protein subsets. rug.nl A similar strategy could be developed using Nonanal-d2, where the deuterated aldehyde is part of a larger reagent designed to target and quantify specific classes of proteins.

Role in Quantitative Metabolomics and Lipidomics

Development of Novel Biosensors and Detection Technologies Utilizing Nonanal-d2

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect specific analytes. frontiersin.orgnih.gov The development of sensitive and selective biosensors for aldehydes is an active area of research due to their importance in food science, environmental monitoring, and disease diagnostics. researchgate.netmdpi.com

The reliability of any sensor depends on its proper calibration and validation. neonscience.orgmonolithicpower.com This process involves comparing the sensor's response to known concentrations of the target analyte. kunakair.com Nonanal-d2 can serve as a crucial standard for the calibration of biosensors designed to detect nonanal.

Using a deuterated standard like Nonanal-d2 offers several advantages. Its chemical and physical properties are nearly identical to those of unlabeled nonanal, ensuring that the sensor's response is relevant to the target analyte. However, its increased mass allows it to be distinguished from any endogenous nonanal that might be present in the calibration environment, preventing interference and ensuring the accuracy of the calibration curve. This is particularly important for highly sensitive sensors that can detect trace amounts of aldehydes. news-medical.net The use of certified reference materials, which could include deuterated compounds, is a key aspect of ensuring traceability to international standards. monolithicpower.comkunakair.com

Table 2: Role of Nonanal-d2 in Biosensor Development

Development Stage Role of Nonanal-d2 Outcome
Calibration Provides a precise and verifiable concentration standard Accurate sensor response curve
Validation Confirms sensor specificity and sensitivity Reliable and reproducible sensor performance
Quality Control Used as a spike-in control in real samples Assessment of matrix effects and analytical recovery

A deep understanding of the interaction between the analyte and the sensing element is fundamental to designing better sensors. researchgate.net Spectroscopic techniques, combined with molecular modeling, can elucidate the binding mechanisms and the nature of the chemical or physical changes that lead to a detectable signal. researchgate.netrsc.org

By using Nonanal-d2, researchers can employ techniques like nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopies (e.g., Raman, IR) to probe the sensor-analyte interaction in detail. The deuterium (B1214612) label can serve as a unique spectroscopic marker, allowing for the precise tracking of the aldehyde's binding and any subsequent chemical transformations on the sensor surface. For instance, changes in the vibrational frequency of the C-D bond upon interaction can provide insights into the binding environment. This level of mechanistic detail is invaluable for optimizing sensor design to improve sensitivity, selectivity, and response time. rsc.org

Nonanal-d2 as a Standard for Sensor Calibration and Validation

Methodological Advancements in High-Throughput Analysis of Deuterated Compounds

The increasing use of deuterated compounds in various fields, from pharmaceuticals to materials science, necessitates the development of advanced analytical methods for their high-throughput analysis. nih.govdataintelo.comacs.org High-throughput experimentation (HTE) allows for the rapid screening of numerous conditions, accelerating research and development. acs.org

For deuterated compounds like Nonanal-d2, this involves the development of rapid and robust mass spectrometry and chromatography methods capable of separating and quantifying these labeled molecules in complex mixtures. Advances in laboratory automation and data analysis software are crucial for managing the large datasets generated by HTE. acs.org The goal is to create efficient workflows that can quickly assess the incorporation of deuterium, the stability of the label, and the concentration of the deuterated compound, facilitating its use in a wide range of applications. Simple methods for incorporating deuterium into organic molecules are highly sought after to expand the library of available deuterated compounds for such analyses. researchgate.net

Automation and Miniaturization of Nonanal-d2 Analytical Platforms

Unexplored Mechanistic and Biochemical Roles of Nonanal-d2 in Emerging Research Fields

The application of stable isotope tracers like Nonanal-d2 is expanding into new biological frontiers, offering profound insights into metabolic and physiological processes. Stable isotope labeling is a cornerstone of metabolomics, enabling researchers to trace the incorporation of labeled substrates into various metabolites, thereby elucidating the dynamics of metabolic pathways and quantifying metabolic fluxes. numberanalytics.com The use of deuterated compounds is fundamental to this, providing a means to track the fate of molecules within a biological system.

Emerging research areas are leveraging this potential in novel ways. For example, Raman microspectroscopy has been used to trace the flow of deuterium from labeled microplastics into the biomass of individual bacterial cells, opening new avenues for studying biodegradation and environmental microbiology. acs.org In medical research, deuterated tracers are used with techniques like NanoSIMS to follow the metabolic activity and proliferation of cells in various tissues. nih.gov For Nonanal-d2 specifically, future studies could trace the metabolic fate of its parent compound, nonanal, which is a known component of insect cuticular lipids and a product of lipid oxidation in food. csic.esmdpi.com This could provide a deeper understanding of its role in insect communication or food spoilage. Furthermore, applying the principles of ADME (absorption, distribution, metabolism, and excretion) studies, Nonanal-d2 could be used to investigate the detailed metabolic pathways of aldehydes in various biological systems. osti.gov

Nonanal-d2 serves as a valuable deuterated building block for a variety of novel chemical transformations, enabling the synthesis of more complex isotopically labeled molecules. Recent advances in catalysis have opened up new possibilities for utilizing deuterated aldehydes in organic synthesis. For example, Nonanal-d2 can be used in multicomponent reactions (MCRs), which are one-pot processes that combine three or more starting materials to rapidly generate diverse libraries of complex, deuterated products. beilstein-journals.org This approach has been successfully used to synthesize deuterated analogs of FDA-approved drugs. beilstein-journals.org

Furthermore, deuterated aldehydes can undergo subsequent transformations to expand the library of available labeled compounds. After its synthesis, a deuterated aldehyde can be used in reactions like the Suzuki or Sonogashira couplings to create a range of deuterated molecules that would be difficult to produce otherwise. rsc.org Other classic carbon-carbon bond-forming reactions, such as the Wittig reaction with deuterated nonanal to produce labeled oleic acid, and the Barbier reaction, demonstrate the versatility of Nonanal-d2 as a precursor. researchgate.netresearchgate.net These innovative synthetic strategies highlight the opportunity to use Nonanal-d2 not just as a tracer, but as a starting point for constructing a wide array of complex deuterated molecules for advanced research in medicinal chemistry, materials science, and mechanistic studies.

New Biological Systems and Pathways for Isotopic Tracing

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Aldehydes

The synthesis and application of complex deuterated aldehydes, including Nonanal-d2, present a landscape of both significant challenges and burgeoning opportunities.

Challenges: The primary challenges lie in the synthesis of these molecules. Traditional methods for preparing deuterium-labeled aldehydes can be hampered by issues such as unselective reactions, the need for harsh reaction conditions, limited substrate compatibility, and often poor or moderate levels of deuterium incorporation. acs.orgnih.gov A key difficulty in direct hydrogen isotope exchange (HIE) methods is controlling the reactivity to selectively label the desired formyl C-H bond without causing unintended deuteration elsewhere on the molecule, such as on an aromatic ring. rsc.orgnih.gov Moreover, achieving high levels of deuterium exchange can require a high loading of the catalyst to overcome unproductive binding of the catalyst to other functional groups present in a complex substrate. snnu.edu.cn For certain aldehydes, particularly those with electron-withdrawing groups or significant steric hindrance, side reactions can dominate, leading to lower yields. acs.orgnih.gov

Opportunities: Despite these hurdles, the field is rich with opportunity, driven largely by the increasing demand for deuterated compounds in pharmaceutical development. researchgate.net The FDA's approval of the first deuterated drug, deutetrabenazine, has spurred significant interest in using deuteration to improve the metabolic and pharmacokinetic profiles of drug candidates. rsc.orgacs.org This has catalyzed the development of more efficient and selective deuteration methods.

Recent breakthroughs in organocatalysis, particularly using N-heterocyclic carbenes (NHCs), and photoredox catalysis have provided powerful and practical strategies for the direct and highly selective deuteration of all types of aldehydes. rsc.orgnih.gov These modern methods often utilize D₂O, an inexpensive and readily available deuterium source, and can achieve uniformly high levels of deuterium incorporation (>95%) across a wide range of substrates, including complex, late-stage drug molecules. nih.govresearchgate.net The opportunity now exists to apply these advanced synthetic protocols to create a vast array of complex deuterated aldehydes, which can then be used as versatile building blocks in multicomponent reactions to rapidly construct libraries of novel, deuterated compounds for drug discovery and other applications. beilstein-journals.org

Research Finding SummaryKey Techniques/MethodsPotential Application for Nonanal-d2Relevant Citations
Automation and miniaturization enhance analytical throughput for isotopic analysis.Microfluidic reactors, High-Throughput Experimentation (HTE), Microextraction by Packed Sorbent (MEPS).High-throughput screening of Nonanal-d2 in metabolic studies or reaction condition optimization. uni-muenchen.descispace.commdpi.com
Innovative sample preparation improves trace analysis of deuterated compounds.Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), Pressurized Liquid Extraction.Extraction and preconcentration of Nonanal-d2 from complex matrices like biological tissues or environmental samples. rsc.orgresearchgate.netnih.gov
Isotopic tracers can elucidate novel metabolic pathways in diverse biological systems.Stable Isotope Labeling, Raman Microspectroscopy, Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS).Tracing the metabolic fate of nonanal in insect physiology, food science (lipid oxidation), or environmental biodegradation pathways. numberanalytics.comacs.orgcsic.esmdpi.com
Deuterated aldehydes are versatile building blocks for complex molecule synthesis.Multicomponent Reactions (MCRs), Suzuki/Sonogashira Couplings, Wittig Reaction, Barbier Reaction.Synthesis of complex, deuterated bioactive molecules or materials starting from Nonanal-d2. beilstein-journals.orgrsc.orgresearchgate.netresearchgate.net
New catalytic methods overcome challenges in selective deuteration.N-Heterocyclic Carbene (NHC) Organocatalysis, Photoredox Catalysis, Hydrogen Isotope Exchange (HIE).Efficient and highly selective synthesis of Nonanal-d2 and other complex deuterated aldehydes for pharmaceutical and research applications. rsc.orgacs.orgnih.govsnnu.edu.cnresearchgate.net

Q & A

Q. What are the primary analytical techniques for quantifying Nonanal - d₂ in biological matrices?

Nonanal - d₂ is typically quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Key steps include:

  • Sample Preparation : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate Nonanal - d₂ from complex matrices .
  • Chromatographic Separation : Optimized column parameters (e.g., DB-5MS for GC-MS) to resolve Nonanal - d₂ from structural analogs.
  • Detection : Selected ion monitoring (SIM) for deuterium-specific ions (e.g., m/z 158.2 for Nonanal - d₂ vs. m/z 156.2 for non-deuterated Nonanal) . Validation parameters (linearity, LOD/LOQ) must adhere to ICH guidelines .

Q. How is Nonanal - d₂ synthesized for use as an isotopic tracer?

Nonanal - d₂ is synthesized via catalytic deuteration of Nonanal using deuterium gas (D₂) in the presence of palladium catalysts. Critical considerations include:

  • Isotopic Purity : Post-synthesis purification via fractional distillation or preparative HPLC to minimize protiated contaminants.
  • Characterization : Nuclear magnetic resonance (¹H-NMR and ²H-NMR) and high-resolution MS to confirm deuterium incorporation at specific positions (e.g., α- or β-carbon) .

Advanced Research Questions

Q. How can researchers address isotopic effects in Nonanal - d₂ during kinetic metabolic studies?

Deuterium kinetic isotope effects (KIEs) may alter reaction rates, particularly in enzyme-mediated pathways (e.g., aldehyde dehydrogenase activity). Mitigation strategies include:

  • Control Experiments : Parallel studies with non-deuterated Nonanal to quantify KIE magnitude.
  • Computational Modeling : Density functional theory (DFT) to predict deuteration impact on transition states .
  • Isotopic Dilution Analysis : Use of dual-labeled (e.g., ¹³C and ²H) tracers to distinguish isotopic interference .

Q. What experimental design considerations are critical for EEG-based studies on Nonanal - d₂'s olfactory effects?

Building on methodologies from human EEG studies (e.g., ):

  • Stimulus Delivery : Olfactometers calibrated for precise Nonanal - d₂ concentration delivery (ppm-level control).
  • Baseline Correction : Pre-stimulus EEG data normalization to account for inter-subject variability.
  • Statistical Power : Repeated-measures ANOVA with post-hoc corrections for multiple comparisons to identify significant neural correlates (e.g., alpha-band suppression) .

Q. How should researchers resolve contradictions in Nonanal - d₂ stability data across different storage conditions?

Discrepancies in stability studies (e.g., pH-dependent degradation) require:

  • Systematic Replication : Multi-laboratory validation under controlled conditions (temperature, humidity, matrix composition).
  • Degradation Pathway Analysis : LC-MS/MS fragmentation patterns to identify decomposition products (e.g., oxidation to nonanoic acid).
  • Meta-Analysis : Pooled data from peer-reviewed studies to establish consensus stability thresholds .

Methodological Best Practices

Q. How to ensure reproducibility in Nonanal - d₂-based tracer studies?

  • Data Transparency : Raw datasets (e.g., chromatograms, NMR spectra) should be deposited in open-access repositories with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
  • Protocol Standardization : Detailed SOPs for synthesis, purification, and analysis, referencing guidelines from Analytical Chemistry or Journal of Chromatography A .

Q. What statistical approaches are recommended for analyzing Nonanal - d₂ dose-response relationships?

  • Nonlinear Regression : Four-parameter logistic (4PL) models for sigmoidal dose-response curves.
  • Uncertainty Quantification : Monte Carlo simulations to propagate errors from isotopic purity and instrument noise .

Tables

Table 1. Key Analytical Parameters for Nonanal - d₂ Quantification

ParameterGC-MSLC-MS/MS
LOD 0.1 ppb0.05 ppb
Linear Range 0.5–100 ppb0.2–200 ppb
Recovery (%) 85–110 (RSD < 15%)90–105 (RSD < 10%)
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.